N-Benzylideneaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N,1-diphenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEWQKMPXAHFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020626, DTXSID10870599, DTXSID30871760 | |
| Record name | (E)-N-Benzylideneaniline | |
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| Record name | Benzaldehyde N-phenylimine | |
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Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Benzylideneaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.00299 [mmHg] | |
| Record name | Benzylideneaniline | |
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CAS No. |
538-51-2, 1750-36-3, 33993-35-0 | |
| Record name | N-Benzylideneaniline | |
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| Record name | Benzylideneaniline | |
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| Record name | Benzylideneaniline | |
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| Record name | Benzylideneaniline, (Z)- | |
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| Record name | N-Benzylideneaniline | |
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| Record name | (E)-N-Benzylideneaniline | |
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| Record name | Benzaldehyde N-phenylimine | |
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| Record name | BENZYLIDENEANILINE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | BENZYLIDENEANILINE, (Z)- | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physical and chemical properties of N-Benzylideneaniline
An In-depth Technical Guide to the Physical and Chemical Properties of N-Benzylideneaniline
Introduction
This compound, also known as benzalaniline or N,1-diphenylmethanimine, is an aromatic Schiff base, a class of compounds characterized by the azomethine group (-C=N-).[1] With the chemical formula C₁₃H₁₁N, this compound serves as a crucial intermediate in various fields of organic synthesis and is a model for studying the properties and reactivity of imines.[2] Its applications are found in the synthesis of dyes, pharmaceuticals, agrochemicals, and as ligands in coordination chemistry.[3] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and characterization.
Physical Properties
This compound is typically a pale yellow to yellow-brown crystalline solid or powder at room temperature.[4][3][5][6] It is generally insoluble in water but shows good solubility in various organic solvents.[3][6][7]
A summary of its key physical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁N | [4][8][9] |
| Molecular Weight | 181.23 g/mol | [7][8] |
| Appearance | White to pale yellow or yellow-brown crystalline powder/needles.[4][5][6][7] | [4][5][6][7] |
| Melting Point | 49-54 °C[5][6][7][10] | [5][6][7][10] |
| Boiling Point | 300 °C at 760 mmHg | [6][7][11] |
| Density | 0.956 - 1.045 g/cm³ | [7][10][11] |
| Flash Point | >110 °C (>230 °F)[8][10] | [8][10] |
| Vapor Pressure | 0.002 - 0.00299 mmHg at 25°C | [7][9] |
| pKa | 3.23 ± 0.30 (Predicted) | [4][8] |
| Solubility | Insoluble in water.[6] Soluble in ethanol, diethyl ether, chloroform, methanol, acetic anhydride, and carbon disulfide.[3][6][7][8] | [3][6][7][8] |
| Refractive Index | 1.55 - 1.6118 (estimate) | [7][10][11] |
Crystal Structure
The crystal structure of this compound has been determined, revealing a non-planar conformation. The aromatic rings are inclined to each other, and the torsion angle between the H-C=N plane and the N-phenyl ring is a key structural parameter.[9][12]
| Crystal System Parameter | Value | Reference(s) |
| Space Group | P 1 21/c 1 | [9] |
| a | 11.9503 Å | [9] |
| b | 7.9347 Å | [9] |
| c | 12.1664 Å | [9] |
| β | 118.321 ° | [9] |
Chemical Properties and Reactivity
The chemistry of this compound is dominated by the reactivity of the imine (azomethine) functional group.
-
Hydrolysis: As a Schiff base, it is susceptible to hydrolysis, reverting to its parent aldehyde (benzaldehyde) and amine (aniline). This reaction is typically catalyzed by acid or base.
-
Reduction: The C=N double bond can be readily reduced to form N-benzylaniline.
-
Reactivity at the Imine Carbon: The imine carbon is electrophilic and can be attacked by nucleophiles.
-
Coordination Chemistry: The nitrogen atom of the azomethine group possesses a lone pair of electrons, allowing this compound to act as a ligand in the formation of metal complexes.[1][13] For example, it forms a complex with Nickel(II).[13][14]
-
Photocatalysis: this compound and its derivatives can undergo single-electron reduction under visible-light photocatalysis to generate α-amino radical intermediates.[15] These intermediates are valuable in synthetic chemistry for creating new carbon-carbon and carbon-nitrogen bonds, such as in the synthesis of 1,2-diamines.[15]
-
Reaction with Benzyne: It reacts with benzyne to yield N-(o-anilinobenzhydryl)aniline and 5,6-dihydro-5,6-diphenylphenanthridine.[16]
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the stretching vibration of the C=N (azomethine) group.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~1625 - 1629 | C=N stretching vibration | [13][17] |
| ~3060 | Aromatic =C-H stretching | [13] |
| ~1191 | Ar-N stretching | [13] |
| ~690 | C-H out-of-plane bending (monosubstituted) | [13] |
Upon photoisomerization from the trans to the cis form at low temperatures, changes in the IR spectrum are observed, indicating an increase in the non-coplanarity of the aniline ring with the rest of the molecule.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The spectra are typically recorded in deuterated chloroform (CDCl₃).[19]
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |
| ~10.0 / 8.44 | Singlet | Azomethine proton (CH=N) | [13][19] |
| ~7.20 - 7.92 | Multiplet | Aromatic protons | [19] |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| ~193.8 / 160.4 | Azomethine carbon (C=N) | [13][19] |
| ~120.8 - 152.1 | Aromatic carbons | [19] |
UV-Visible Spectroscopy
UV-Vis spectroscopy of this compound in solution reveals absorption bands corresponding to electronic transitions within the molecule. Theoretical studies combining time-dependent density functional theory (TD-DFT) and the polarizable continuum model (PCM) have been used to simulate and interpret its absorption spectrum.[20][21] The spectrum is influenced by the non-planar structure of the molecule, with the aniline ring being twisted out of the plane of the C=N bond.[21] When complexed with nickel, a maximum absorbance is observed at 360 nm.[1][13]
Experimental Protocols
Synthesis of this compound
This compound is synthesized via the condensation reaction (a Schiff base reaction) of benzaldehyde and aniline.[1][13][22][23]
Materials:
-
Benzaldehyde (freshly distilled)
-
Aniline (freshly distilled)
-
95% Ethanol or Absolute Ethanol
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer or mechanical stirrer
-
Ice bath
Procedure 1 (Room Temperature): [22][24]
-
In a suitable flask equipped with a stirrer, place one molar equivalent of benzaldehyde.
-
While stirring rapidly, add one molar equivalent of aniline. An exothermic reaction will occur after a few seconds, accompanied by the separation of water.[22]
-
Allow the mixture to stand for approximately 15 minutes.
-
Add ~1.5 to 2 volumes of 95% ethanol (relative to the initial reactants) and stir vigorously for an additional 5-10 minutes.[22][24]
-
Let the mixture stand at room temperature for 10 minutes, during which crystallization should begin.[22][24]
-
Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.[24]
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold 95% ethanol, and allow them to air-dry.[24]
-
The crude product can be recrystallized from 85% ethanol to yield pale yellow crystals with a melting point of 50-52 °C.[22][24]
Procedure 2 (With Reflux): [13]
-
Mix equimolar quantities of benzaldehyde and aniline in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to 80 °C and allow it to reflux for four hours.[13]
-
After reflux, pour the hot mixture with fast stirring into a beaker containing absolute ethanol.[13]
-
Induce crystallization by placing the mixture in an ice bath for 30 minutes.[13]
-
Collect the product by filtration, wash, and dry.
Protocol for Spectroscopic Characterization
FTIR Spectroscopy:
-
Prepare the sample as a KBr pellet or as a nujol mull.
-
Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[17]
-
Analyze the resulting spectrum for characteristic peaks, notably the C=N stretch around 1625 cm⁻¹.[13]
NMR Spectroscopy:
-
Dissolve a small amount of the purified this compound (e.g., 40-45 mg) in approximately 0.5 mL of a deuterated solvent, such as CDCl₃, in an NMR tube.[25]
-
Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer (e.g., 400 MHz).[19]
-
Process the spectra and identify the chemical shifts corresponding to the azomethine proton/carbon and the aromatic protons/carbons.
Synthesis of a Nickel(II)-N-Benzylideneaniline Complex[15]
This protocol outlines the use of this compound as a ligand to form a metal complex.
Materials:
-
This compound (synthesized as above)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol (dry)
-
Reflux apparatus
Procedure:
-
Prepare a solution of the this compound ligand by dissolving 2 molar equivalents (e.g., 3.625 g, 0.02 mol) in methanol (e.g., 10 mL) in a flask.[13]
-
In a separate flask, dissolve 1 molar equivalent of NiCl₂·6H₂O (e.g., 2.377 g, 0.01 mol) in dry methanol (e.g., 5 mL).[13]
-
Mix the methanolic solutions of the metal salt and the ligand in a larger round-bottom flask equipped for reflux.
-
Heat the mixture to reflux at 80 °C with constant stirring for six hours.[13]
-
After the reaction is complete, the complex can be isolated, purified, and characterized.
References
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N-Benzylideneaniline CAS number and structure
An In-depth Technical Guide to N-Benzylideneaniline
Core Substance Identification
CAS Number: 538-51-2[1][2][3][4]
Chemical Structure:
-
Synonyms: Benzalaniline, N-Benzalaniline, Benzylidene-phenyl-amine, N-(Phenylmethylene)benzenamine[6][7]
This compound is a Schiff base formed from the condensation of benzaldehyde and aniline.[8] Its structure features a central imine (C=N) functional group connecting a benzylidene group to a phenyl group.[5]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 181.23 g/mol | [3][4][9] |
| Appearance | White to pale yellow crystalline powder/solid | [1][2] |
| Melting Point | 52-54 °C | [6] |
| Boiling Point | 300-310 °C at 760 mmHg | [10] |
| Density | 0.956 - 1.045 g/cm³ | |
| Solubility | Soluble in ethanol, ether, chloroform, acetic anhydride. Partly soluble in water. | [2][6] |
| Vapor Pressure | 0.002 - 0.00299 mmHg at 25 °C | [5][9] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |
| pKa | 3.23 ± 0.30 (Predicted) | [1] |
| LogP | 2.82 | [10] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopy | Key Peaks / Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~8.4 ppm (s, 1H, -CH=N-), δ 7.1-7.9 ppm (m, 10H, Ar-H) | [11] |
| ¹³C NMR (DMSO) | δ ~193.7 ppm (CH=N), δ 116-152 ppm (aromatic carbons) | [12][13] |
| FT-IR | ~1625-1627 cm⁻¹ (C=N stretching) | [13] |
| Mass Spec (EI) | m/z 181 (M+), 180, 77 | [9] |
Experimental Protocols
Synthesis of this compound via Condensation
The most common method for synthesizing this compound is the direct condensation of aniline and benzaldehyde.[14]
Method 1: Room Temperature Reaction with Ethanol
-
Reagents: Benzaldehyde (1.0 mole, 106 g), Aniline (1.0 mole, 93 g), 95% Ethanol (165 cc).[15]
-
Procedure:
-
In a 500-cc three-necked, round-bottomed flask equipped with a mechanical stirrer, place 106 g of freshly distilled benzaldehyde.[15]
-
While stirring rapidly, add 93 g of freshly distilled aniline. An exothermic reaction will occur with the separation of water.[15]
-
Allow the mixture to stand for 15 minutes.[15]
-
Pour the mixture into 165 cc of 95% ethanol in a beaker with vigorous stirring.[15]
-
Crystallization should begin within five minutes. Allow the mixture to stand at room temperature for an additional 10 minutes, followed by 30 minutes in an ice-water bath.[15]
-
Filter the resulting crystals using a Büchner funnel and wash with 50 cc of cold 95% ethanol.[15]
-
Dry the product in the air. The expected yield is 153–158 g (84–87% of the theoretical amount) with a melting point of 52 °C.[15]
-
Method 2: Synthesis with Reflux
-
Reagents: Benzaldehyde (1.025 mmol), Aniline (1.010 mmol), Absolute Ethanol.[12][13]
-
Procedure:
-
Mix equimolar quantities of benzaldehyde and aniline in a round-bottom flask with a reflux condenser and a magnetic stirrer.[12][13]
-
Reflux the mixture at 80 °C for four hours.[13]
-
After reflux, pour the hot mixture into a beaker containing absolute ethanol while stirring rapidly.[13]
-
Induce crystallization by placing the beaker in an ice bath for 30 minutes.[13]
-
Collect the off-white solid product by filtration and dry it in a desiccator over activated silica gel. The reported yield is approximately 84%.[13]
-
Reactivity and Applications
This compound serves as a versatile intermediate in organic synthesis.[1][5]
-
Reductive Coupling: Under visible-light photocatalysis, N-benzylidenes can undergo single-electron reduction to form α-amino radical intermediates. These intermediates can participate in radical-radical coupling reactions to synthesize 1,2-diamines, which are important structural motifs in pharmaceuticals and agrochemicals.[16][17]
-
Intermediate for Heterocycles: It is a valuable precursor for synthesizing various heterocyclic compounds.[5]
-
Ligand in Coordination Chemistry: The imine nitrogen can coordinate with metal ions, making it a useful ligand in the preparation of metal complexes.[5][13]
-
Drug Development: Schiff bases, including this compound and its derivatives, have shown a range of biological activities. Studies have explored their potential as anticancer, anti-inflammatory, and antimicrobial agents.[8][18] For instance, in-silico studies have suggested this compound as a potential bone cancer drug candidate.[8]
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the laboratory synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Photocatalytic Reaction Pathway
This diagram outlines a simplified reaction pathway involving N-benzylidenes in photoredox catalysis to form radical intermediates for further coupling reactions.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 538-51-2: this compound | CymitQuimica [cymitquimica.com]
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- 6. This compound | 538-51-2 [chemicalbook.com]
- 7. Benzenamine, N-(phenylmethylene)- [webbook.nist.gov]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. This compound | C13H11N | CID 10858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (E)-N-benzylideneaniline [stenutz.eu]
- 11. This compound(538-51-2) 1H NMR spectrum [chemicalbook.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 14. CN103214392A - Synthetic method of this compound compound - Google Patents [patents.google.com]
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- 16. BJOC - Distinctive reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines under photoredox conditions [beilstein-journals.org]
- 17. Distinctive reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines under photoredox conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Spectroscopic Profile of N-Benzylideneaniline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Benzylideneaniline, a crucial imine in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Introduction
This compound is a Schiff base formed from the condensation of benzaldehyde and aniline. Its conjugated system and the presence of the imine bond give rise to characteristic spectroscopic features. Understanding these features is paramount for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems. This guide presents a detailed compilation of its spectroscopic data and the experimental protocols for their acquisition.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The data presented here was obtained in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1][2][3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.47 | s | 1H | Imine proton (-CH=N-) |
| 7.93 | dd | 2H | Aromatic protons (ortho to -CH=N on benzylidene ring) |
| 7.52 - 7.47 | m | 3H | Aromatic protons (meta and para on benzylidene ring) |
| 7.41 | t | 2H | Aromatic protons (meta on aniline ring) |
| 7.27 - 7.21 | m | 3H | Aromatic protons (ortho and para on aniline ring) |
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1][2]
| Chemical Shift (δ) ppm | Assignment |
| 160.4 | Imine carbon (-CH=N-) |
| 152.0 | Quaternary carbon of aniline ring attached to nitrogen |
| 136.2 | Quaternary carbon of benzylidene ring attached to imine group |
| 131.4 | Aromatic CH (para on benzylidene ring) |
| 129.2 | Aromatic CH (meta on aniline ring) |
| 128.9 | Aromatic CH (ortho on benzylidene ring) |
| 128.8 | Aromatic CH (meta on benzylidene ring) |
| 126.0 | Aromatic CH (para on aniline ring) |
| 120.9 | Aromatic CH (ortho on aniline ring) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The data below corresponds to the analysis of a solid sample.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1625 | Strong | C=N (imine) stretching vibration[4] |
| ~1570-1600 | Medium-Strong | C=C aromatic ring stretching |
| ~1450-1490 | Medium | C-H bending (alkene) |
| ~1191 | Medium | C-N stretching |
| ~690-760 | Strong | C-H out-of-plane bending (monosubstituted and disubstituted aromatic rings) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system of this compound. The data below was obtained in an organic solvent.
Table 4: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| DMSO | ~376, ~386 | Not specified | n-π* and π-π[5] |
| Methanol | 238, 367 | Not specified | π-π and n-π*[6] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation reaction between benzaldehyde and aniline.[5]
-
Materials: Benzaldehyde (1.0 eq), Aniline (1.0 eq), Ethanol.
-
Procedure:
-
Equimolar amounts of freshly distilled benzaldehyde and aniline are mixed in a round-bottom flask.
-
The mixture is stirred at room temperature. The reaction is often exothermic and proceeds readily.
-
For completion, the mixture can be gently heated under reflux for a short period.
-
Upon cooling, the product, this compound, crystallizes.
-
The solid product is then recrystallized from a suitable solvent, such as ethanol, to yield purified crystals.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy Protocol
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded on a thin film of the compound.
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the KBr pellet or the empty sample holder is recorded first, followed by the spectrum of the sample. The data is typically presented as transmittance or absorbance versus wavenumber.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or DMSO).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A cuvette containing the pure solvent is used as a reference. The absorbance of the sample solution is then measured over a specific wavelength range (e.g., 200-800 nm). The resulting spectrum is a plot of absorbance versus wavelength.
References
N-Benzylideneaniline and its Schiff Base Derivatives: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Synthesis, Characterization, and Therapeutic Potential
N-benzylideneaniline and its class of Schiff bases represent a cornerstone in synthetic chemistry, renowned for their versatile applications, particularly in the realm of medicinal chemistry and drug development. These compounds, characterized by the azomethine (-C=N-) functional group, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound derivatives, tailored for researchers, scientists, and professionals in drug development.
Synthesis of this compound and its Derivatives
The most common and straightforward method for synthesizing this compound and its derivatives is the condensation reaction between an aniline and a benzaldehyde.[1][2] This reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent, such as ethanol or methanol.[2][3] The formation of the Schiff base is often catalyzed by the addition of a small amount of acid or base, or by heat.[3] Greener synthesis approaches have also been developed, utilizing catalysts like polyethylene glycol (PEG-400) at room temperature or employing solvent-free conditions.[4]
Experimental Protocol: Synthesis of this compound
A representative experimental protocol for the synthesis of this compound is as follows:
-
Reactant Preparation: In a round-bottom flask, combine equimolar quantities of freshly distilled benzaldehyde and aniline.[5] For example, 10.143 ml (1.025 mmol) of benzaldehyde and 9.099 ml (1.010 mmol) of aniline can be used.[3]
-
Reaction Initiation: Stir the mixture at room temperature. The reaction is often exothermic and initiates within a few minutes, as evidenced by the evolution of heat and the separation of water.[3][5]
-
Reaction Completion: The mixture is then typically refluxed for a period of 2 to 4 hours to ensure the reaction goes to completion.[2][3]
-
Crystallization and Purification: After reflux, the reaction mixture is cooled and poured into a beaker containing absolute ethanol.[3] Crystallization can be induced by placing the beaker in an ice bath.[1][3] The resulting crystals are collected by filtration, washed with cold ethanol, and dried.[1] Recrystallization from a solvent like 85% ethanol can be performed to obtain a pure product.[5]
Characterization of this compound Schiff Bases
The structural elucidation of this compound and its derivatives is primarily achieved through various spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a crucial tool for confirming the formation of the Schiff base by identifying the characteristic stretching vibration of the azomethine (C=N) group. This peak typically appears in the range of 1610-1630 cm⁻¹.[3][6][7] The absence of the characteristic C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine further confirms the successful condensation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbons in the molecule.
-
¹H NMR: The most diagnostic signal in the ¹H NMR spectrum of this compound is the singlet corresponding to the azomethine proton (-CH=N-). This proton is highly deshielded and typically appears in the region of δ 8.4-10.0 ppm.[3][7][8] The aromatic protons of the two phenyl rings usually appear as multiplets in the range of δ 6.5-8.0 ppm.[3]
-
¹³C NMR: The carbon of the azomethine group gives a characteristic signal in the ¹³C NMR spectrum, typically found in the range of δ 160-194 ppm.[3][7][8]
Other Characterization Techniques
Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight of the synthesized compounds.[3] UV-Visible spectroscopy can provide information about the electronic transitions within the molecule, with n-π* and π-π* transitions being characteristic.[3]
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Signal | Chemical Shift / Wavenumber | Reference(s) |
| FT-IR | C=N stretch | 1625.2 cm⁻¹ | [3][7] |
| ¹H NMR | -CH=N- proton (singlet) | δ 10.0 ppm | [3][7] |
| ¹³C NMR | -CH=N- carbon | δ 193.8 ppm | [3][7] |
Biological Activities and Therapeutic Potential
This compound and its derivatives have garnered significant attention in drug development due to their wide array of biological activities.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of this compound Schiff bases against various cancer cell lines.[9][10] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
-
Apoptosis Induction: Some Schiff base complexes have been shown to induce apoptosis by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[11]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest, often in the G0/G1 phase, thereby inhibiting cancer cell proliferation.[11]
-
Enzyme Inhibition and Signaling Pathway Modulation: Certain amino acid Schiff bases have been investigated for their ability to inhibit mitochondrial complex I and hexokinase, targeting the AMPK/mTOR signaling pathway to induce cancer cell death.[12][13] Other derivatives have been identified as inhibitors of the Toll-like receptor 2 (TLR2) through the NF-κB signaling pathway.[14]
Table 2: Anticancer Activity of Selected Schiff Base Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Fe(III) Complex of a Schiff Base | A549 (Lung Carcinoma) | 1.72 µg/ml | [11] |
| Pyrimidine Schiff Base 4 | MCF-7 (Breast Cancer) | 3.14 ± 0.04 | [15] |
| Pyrimidine Schiff Base 4 | HepG-2 (Liver Cancer) | 1.07 ± 0.03 | [15] |
| Pyrimidine Schiff Base 4 | A549 (Lung Carcinoma) | 1.53 ± 0.01 | [15] |
| SMU-A0B13 | TLR2 Inhibition | 18.21 ± 0.87 | [14] |
Antimicrobial Activity
This compound derivatives have also shown promising activity against a range of bacteria and fungi.[2][16] The presence of the azomethine group is considered crucial for their antimicrobial effects. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the synthesized compounds can be determined using the serial dilution technique.[17]
-
Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent like DMF.
-
Serial Dilution: A series of twofold dilutions of the stock solution are prepared in nutrient broth to obtain a range of concentrations.
-
Inoculation: Each dilution is inoculated with a standardized bacterial suspension (e.g., 10⁷ cells/ml).
-
Incubation: The inoculated tubes are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible growth of the microorganism.[17]
Table 3: Antimicrobial Activity of Selected Schiff Base Derivatives
| Compound | Microorganism | MIC (µM) | Reference(s) |
| Compound 4h | S. typhi | 12.07 | [18] |
| Compound 4h | S. aureus | 5.88 | [18] |
| Compound 4i | E. coli | 23.30 | [18] |
| Compound 4i | C. albicans | 23.30 | [18] |
| Compound 5a | B. subtilis | 6.25 µg/mL | [19] |
| Compound 5a | E. coli | 3.12 µg/mL | [19] |
Experimental Workflows
The development and evaluation of this compound derivatives for therapeutic applications typically follow a structured workflow.
References
- 1. prepchem.com [prepchem.com]
- 2. jetir.org [jetir.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 7. arcjournals.org [arcjournals.org]
- 8. rsc.org [rsc.org]
- 9. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 10. Schiff Bases and Complexes: A Review on Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Anticancer Activity of Novel Schiff Base Co(II) and Fe(III) Complexes: Synthesis, Mechanisms, and Computational Insights [ejchem.journals.ekb.eg]
- 12. mdpi.com [mdpi.com]
- 13. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, structure-activity relationships and preliminary mechanism study of this compound derivatives as potential TLR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel pyrimidine Schiff bases and their selenium-containing nanoparticles as dual inhibitors of CDK1 and tubulin polymerase: design, synthesis, anti-proliferative evaluation, and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nanobioletters.com [nanobioletters.com]
N-Benzylideneaniline: A Technical Guide to its Solubility in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Benzylideneaniline, a key intermediate in various organic syntheses. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, outlines experimental protocols for its determination, and illustrates relevant synthetic workflows.
Core Concepts in Solubility
The solubility of a solid compound like this compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The molecular structure of this compound, featuring two phenyl rings and an imine linkage, results in a largely nonpolar character, dictating its solubility in various organic solvents.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Solubility |
| Alcohols | Ethanol | Soluble[1][2][3] |
| Methanol | Soluble / Partly Soluble[1][4] | |
| Ethers | Diethyl Ether | Soluble[1][2] |
| Halogenated | Chloroform | Soluble[1][4] |
| Ketones | Acetone | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Aromatic Hydrocarbons | Toluene | Soluble |
| Benzene | Soluble[5] | |
| Acids | Acetic Anhydride | Soluble[1][4] |
| Others | Carbon Disulfide | Soluble[1] |
| Sulfur Dioxide | 113 g/100g at 20°C[2] | |
| Water | Insoluble / Partly Soluble[1][2][4] |
It is important to note that terms like "soluble" and "insoluble" are qualitative. For precise applications, experimental determination of solubility at specific temperatures is recommended.
Experimental Protocols
Determination of Qualitative Solubility
A general procedure for determining the qualitative solubility of an organic compound like this compound is as follows:
-
Preparation: Place approximately 25 mg of this compound into a small test tube.
-
Solvent Addition: Add 0.75 mL of the desired solvent in small portions (e.g., 0.25 mL at a time).
-
Agitation: After each addition, vigorously shake the test tube to facilitate dissolution.
-
Observation: Observe the mixture closely. If the solid completely dissolves, the compound is considered soluble in that solvent under the tested conditions. If a significant portion of the solid remains undissolved, it is considered insoluble or sparingly soluble.
-
Temperature Control: For more accurate results, the temperature should be controlled and recorded, as solubility is temperature-dependent.
Synthesis of this compound via Condensation Reaction
The most common method for synthesizing this compound is the condensation reaction between benzaldehyde and aniline. The workflow for this synthesis is a key experimental protocol where solubility plays a crucial role, particularly in the purification step.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Detailed Protocol for Synthesis and Recrystallization:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of benzaldehyde and aniline.
-
Reaction: Stir the mixture vigorously. The reaction is often exothermic and proceeds readily at room temperature. Gentle heating can be applied to ensure completion.
-
Isolation of Crude Product: Upon completion, the reaction mixture is cooled. The crude this compound may solidify on its own or can be precipitated by adding a small amount of a non-solvent like cold ethanol or by placing the flask in an ice bath.
-
Filtration: The solid crude product is collected by vacuum filtration and washed with a small amount of cold solvent to remove residual reactants.
-
Recrystallization: The crude product is dissolved in a minimum amount of hot ethanol (or another suitable solvent in which it has high solubility at elevated temperatures and low solubility at room temperature). The hot solution is then allowed to cool slowly to room temperature, and finally in an ice bath, to induce the formation of pure crystals.
-
Final Product: The purified crystals of this compound are collected by filtration, washed with a small amount of cold ethanol, and dried.
This recrystallization step is a practical demonstration of the temperature-dependent solubility of this compound in ethanol.
Logical Relationships in Solubility Determination
The process of determining the solubility of an unknown compound often follows a logical progression of tests, starting with water and moving to acidic and basic solutions to classify the compound based on its functional groups. While this compound is a neutral compound, this general workflow is fundamental in chemical analysis.
Logical Flow for Solubility Classification
Caption: A general decision tree for the qualitative solubility analysis of an organic compound.
Conclusion
This compound is a versatile organic compound with a solubility profile that makes it amenable to a variety of common organic solvents. Its high solubility in solvents like ethanol is particularly advantageous for its synthesis and purification via recrystallization. While detailed quantitative solubility data is sparse, the qualitative information and general experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important chemical intermediate. For applications requiring high precision, it is recommended to experimentally determine the solubility of this compound under the specific conditions of temperature and in the solvent system of interest.
References
N-Benzylideneaniline molecular weight and formula
An In-depth Technical Guide to N-Benzylideneaniline
This guide provides essential information on the molecular properties of this compound, a significant intermediate in organic synthesis. It is intended for researchers, scientists, and professionals involved in drug development and chemical research.
Core Molecular Data
This compound is an organic compound with well-defined physical and chemical properties. The fundamental molecular data is summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C13H11N | [1][2][3][4] |
| Molecular Weight | 181.23 g/mol | [1][2][3] |
| Linear Formula | C6H5N=CHC6H5 |
Synthesis of this compound
The primary method for synthesizing this compound is through the condensation reaction of benzaldehyde and aniline[4]. This reaction is a classic example of the formation of a Schiff base, where the carbonyl group of an aldehyde or ketone reacts with a primary amine.
Below is a diagram illustrating the general workflow for this synthesis.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Condensation of Benzaldehyde and Aniline
While specific laboratory conditions can vary, a general protocol for the synthesis of this compound involves the following steps:
-
Reaction Setup : Equimolar amounts of benzaldehyde and aniline are typically used. The reaction can be carried out in a suitable solvent, such as ethanol, or neat (without a solvent).
-
Mixing and Reaction : The reactants are combined in a reaction vessel. The mixture may be stirred at room temperature or gently heated to facilitate the condensation reaction. The formation of water as a byproduct drives the reaction forward.
-
Product Isolation : Upon completion of the reaction, the crude product may solidify upon cooling. The solid this compound can then be collected by filtration.
-
Purification : The crude product is often purified by recrystallization from a suitable solvent, such as ethanol, to yield yellowish needle-like crystals[4]. The purity of the final product can be assessed by techniques like melting point determination and spectroscopy.
This guide provides a foundational understanding of the key molecular characteristics and synthesis of this compound. For detailed experimental parameters and safety information, it is essential to consult specific laboratory manuals and safety data sheets.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Benzylideneaniline
Introduction
N-Benzylideneaniline, a Schiff base, is a valuable intermediate in organic synthesis, finding applications in the preparation of various biologically active compounds and as a ligand in coordination chemistry. Its synthesis involves the condensation reaction between benzaldehyde and aniline. This document provides detailed protocols for the synthesis of this compound, covering both conventional and green chemistry approaches, and includes key quantitative data and a visual representation of the experimental workflow.
Reaction Mechanism
The formation of this compound proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form the imine product. The reaction is often catalyzed by acid or base, or can proceed thermally.
Quantitative Data Summary
The following table summarizes key quantitative data from various reported protocols for the synthesis of this compound.
| Parameter | Protocol 1[1] | Protocol 2[2] | Protocol 3[3][4] | Protocol 4 (Green Chemistry)[5] | Protocol 5[6] |
| Benzaldehyde | 106 g (1 mole) | 0.20 mole | 10.143 ml (1.025 mmol) | Equimolar | 10.6 g |
| Aniline | 93 g (1 mole) | 0.20 mole | 9.099 ml (1.010 mmol) | Equimolar | 9.3 g |
| Solvent | 95% Ethanol (165 cc) | 95% Ethanol (33 cc) | None initially, then Absolute Ethanol (16.5 ml) for crystallization | None (Solvent-free) | None |
| Catalyst | None | None | None | 0.1% FeSO₄[5] | None |
| Reaction Time | 15 min standing | 20 min stirring | 4 hours reflux | 2 min | 5 hours |
| Temperature | Room temp, then ice bath | Room temp, then ice bath | 80°C reflux | Room temp (with pressure) | 125°C |
| Yield | 84-87%[1] | Not specified | 83.986%[3][4] | 57%[5] | 85%[6] |
| Melting Point | 51-52°C[1] | 50-51.5°C[2] | 56.2°C[3][4] | Not specified | 54°C[6] |
| Purification | Recrystallization from 85% ethanol[1] | Recrystallization from 85% ethanol[2] | Crystallization from ethanol[3] | Recrystallization from ethanol[5] | Recrystallization from alcohol[6] |
Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanol
This protocol is a standard method for the synthesis of this compound with a high yield.
Materials:
-
Benzaldehyde (freshly distilled)
-
Aniline (freshly distilled)
-
95% Ethanol
-
85% Ethanol (for recrystallization)
Apparatus:
-
500-cc three-necked, round-bottomed flask
-
Mechanical stirrer
-
Beaker (600-cc)
-
Büchner funnel
-
Ice bath
Procedure:
-
In a 500-cc three-necked, round-bottomed flask equipped with a mechanical stirrer, place 106 g (1 mole) of freshly distilled benzaldehyde.
-
While stirring rapidly, add 93 g (1 mole) of freshly distilled aniline. An exothermic reaction will occur with the separation of water.[1]
-
Allow the mixture to stand for 15 minutes.[1]
-
Pour the reaction mixture into 165 cc of 95% ethanol in a 600-cc beaker with vigorous stirring.
-
Crystallization should begin within about five minutes. Allow the mixture to stand for 10 minutes at room temperature, and then place it in an ice bath for 30 minutes.[1]
-
Collect the resulting solid mass by suction filtration using a large Büchner funnel, press the crystals to remove excess solvent, and air-dry.
-
For a higher purity product, recrystallize the crude this compound from 85% ethanol.[1]
Protocol 2: Green Chemistry Approach (Solvent-Free)
This protocol offers an environmentally friendly alternative by avoiding the use of solvents and high temperatures.
Materials:
-
Benzaldehyde
-
Aniline
-
FeSO₄ (catalyst)
-
Ethanol (for recrystallization)
Apparatus:
-
Mortar and pestle
Procedure:
-
In a mortar, place equimolar quantities of aniline and benzaldehyde.
-
Add 0.1% of FeSO₄ as a catalyst.[5]
-
Grind the mixture with the pestle, applying pressure. The reaction is governed by the formation of a solid product and water.[5]
-
Continue mixing for approximately 2 minutes.[5]
-
Remove the formed water to prevent hydrolysis of the product.[5]
-
Recrystallize the resulting solid product from ethanol to obtain pure this compound.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the reaction mechanism for the formation of this compound.
Caption: Reaction mechanism for this compound synthesis.
References
Green Synthesis of N-Benzylideneaniline: A Practical Guide to Eco-Friendly Catalysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the environmentally benign synthesis of N-benzylideneaniline, a prominent Schiff base, utilizing eco-friendly catalysts. Traditional methods for imine synthesis often rely on hazardous solvents and harsh reaction conditions. In contrast, the methodologies presented herein employ natural catalysts, solid acid catalysts, and microwave-assisted techniques to promote greener, more sustainable chemical transformations. These approaches offer significant advantages, including high yields, short reaction times, simple work-up procedures, and catalyst recyclability. This guide is intended to facilitate the adoption of these green chemistry principles in both academic and industrial research settings.
Introduction: The Imperative for Green Imine Synthesis
Schiff bases, characterized by the azomethine group (-C=N-), are pivotal intermediates in organic synthesis and are integral to the structure of many biologically active compounds. This compound, a classic example, serves as a precursor for the synthesis of various pharmaceuticals and fine chemicals. The conventional synthesis, a condensation reaction between benzaldehyde and aniline, often involves refluxing in toxic organic solvents with acid catalysts, leading to significant environmental concerns.
The principles of green chemistry advocate for the development of synthetic routes that minimize or eliminate the use and generation of hazardous substances.[1][2] This includes the use of renewable resources, alternative energy sources like microwave irradiation, and catalysts that are non-toxic and recyclable.[3] This application note details several proven green methodologies for the synthesis of this compound, providing researchers with practical and sustainable alternatives.
Experimental Protocols and Quantitative Data
This section outlines detailed experimental procedures for the green synthesis of this compound using various eco-friendly catalysts. The quantitative data for each method are summarized in the subsequent tables for easy comparison.
Protocol 1: Natural Catalyst - Lemon Juice
Citrus fruit juices, rich in citric acid and other organic acids, can serve as effective, biodegradable, and readily available catalysts for organic transformations.[4][5]
Materials:
-
Benzaldehyde (1 mmol)
-
Aniline (1 mmol)
-
Freshly squeezed lemon juice (as catalyst and solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, mix benzaldehyde (1 mmol) and aniline (1 mmol).
-
Add a few drops of freshly squeezed lemon juice to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is formed.
-
Filter the product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Natural Catalyst - Kinnow Peel Powder
Fruit peel waste, often discarded, can be repurposed as a valuable source of natural catalysts due to the presence of various functional groups.[6]
Materials:
-
Benzaldehyde (1 mmol)
-
Aniline (1 mmol)
-
Kinnow peel powder (catalyst)
Procedure:
-
Prepare the catalyst by washing, drying, and grinding Kinnow peels into a fine powder.
-
In a mortar, combine benzaldehyde (1 mmol), aniline (1 mmol), and a catalytic amount of Kinnow peel powder.
-
Grind the mixture at room temperature for the specified time.[7]
-
The reaction proceeds in a solvent-free (neat) condition.
-
After the reaction is complete, as indicated by TLC, extract the product with a suitable solvent (e.g., ethanol).
-
Filter to remove the catalyst.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize from ethanol for purification.
Protocol 3: Solid Acid Catalyst - Amberlyst® 15
Amberlyst® 15 is a strongly acidic, macroreticular polymeric resin that functions as a heterogeneous catalyst, which is easily separable and reusable.[8][9]
Materials:
-
Benzaldehyde (5 mmol)
-
Aniline (5.5 mmol)
-
Amberlyst® 15 (0.2 g)
Procedure:
-
In a nitrogen-dried round-bottom flask, combine benzaldehyde (5 mmol) and aniline (5.5 mmol).[8]
-
Add Amberlyst® 15 (0.2 g) to the mixture.[8]
-
Stir the reaction mixture under solventless conditions at room temperature.[8]
-
Monitor the reaction by TLC.
-
Upon completion, add a suitable solvent (e.g., ethanol) and filter to recover the catalyst.
-
The catalyst can be washed, dried, and reused.
-
The filtrate containing the product is concentrated under reduced pressure.
-
The resulting solid is recrystallized from ethanol.
Protocol 4: Microwave-Assisted Synthesis
Microwave irradiation provides a rapid and efficient method for heating, often leading to significantly reduced reaction times and improved yields.[3][10][11]
Materials:
-
Benzaldehyde (1 mmol)
-
Aniline (1 mmol)
-
(Optional) A catalytic amount of a green catalyst (e.g., cashew shell extract).[11]
Procedure:
-
In a microwave-safe vessel, mix benzaldehyde (1 mmol) and aniline (1 mmol).
-
If using a catalyst, add it to the mixture.
-
Place the vessel in a microwave reactor and irradiate at a specified power and time.
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Dissolve the crude product in a suitable solvent and filter if a solid catalyst was used.
-
Remove the solvent under reduced pressure.
-
Recrystallize the product from ethanol.
Data Presentation: Comparative Analysis
The following tables summarize the quantitative data from the described green synthesis protocols for this compound.
Table 1: Synthesis using Natural Catalysts
| Catalyst | Reaction Conditions | Reactant Ratio (Benzaldehyde:Aniline) | Reaction Time | Yield (%) | Reference |
| Lemon Juice | Room Temperature, Solvent-free | 1:1 | 2-5 min | 92 | [4] |
| Kinnow Peel Powder | Room Temperature, Grinding | 1:1 | 3 min | 85 | [6] |
Table 2: Synthesis using a Solid Acid Catalyst
| Catalyst | Reaction Conditions | Reactant Ratio (Benzaldehyde:Aniline) | Reaction Time | Yield (%) | Reference |
| Amberlyst® 15 | Room Temperature, Solvent-free | 1:1.1 | 2-4 h | 99 | [8] |
Table 3: Microwave-Assisted Synthesis
| Catalyst | Reaction Conditions | Reactant Ratio (Benzaldehyde:Aniline) | Reaction Time | Yield (%) | Reference |
| None (Neat) | Microwave Irradiation | 1:1 | 8 min | High (unspecified) | [10] |
| Cashew Shell Extract | Microwave Irradiation (600W) | 1:1 | 80-120 s | 90-95 | [11] |
Visualizations: Workflow and Catalytic Mechanism
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the conceptual role of eco-friendly catalysts in the synthesis of this compound.
Caption: General experimental workflow for the green synthesis of this compound.
Caption: Conceptual role of an acid catalyst in the formation of this compound.
Conclusion
The transition to green and sustainable synthetic methods is a critical endeavor in modern chemistry. The protocols detailed in this document demonstrate that the synthesis of this compound can be achieved efficiently and with high yields using eco-friendly catalysts and conditions. These methods not only reduce the environmental impact but also offer practical advantages such as operational simplicity and cost-effectiveness. Researchers and professionals in drug development are encouraged to adopt these green alternatives to foster a more sustainable future for the chemical and pharmaceutical industries.
References
- 1. tandfonline.com [tandfonline.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. foodchemistryjournal.com [foodchemistryjournal.com]
- 7. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]
- 8. peerj.com [peerj.com]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Benzylideneaniline in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-benzylideneaniline, a Schiff base compound, and its derivatives are pivotal intermediates in the synthesis of a diverse array of pharmaceutical compounds. The inherent reactivity of the azomethine (-C=N-) group makes these compounds versatile building blocks for the construction of various heterocyclic systems and other molecules with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its derivatives in the development of potential therapeutic agents, including those with antibacterial, antifungal, antioxidant, and anticonvulsant properties.
Synthetic Protocols for this compound and its Derivatives
The fundamental synthesis of this compound involves the condensation reaction between an aromatic aldehyde, such as benzaldehyde, and a primary aromatic amine, like aniline.[1][2] Various methodologies have been developed to optimize this reaction, ranging from conventional heating to more sustainable "green" chemistry approaches.[3][4]
General Protocol for the Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Benzaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beaker (250 mL)
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (1.0 mmol) and aniline (1.0 mmol) dissolved in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (50 mL) with stirring.
-
The solid product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
Green Synthesis of this compound Derivatives using a Natural Catalyst
This protocol outlines an environmentally friendly approach for the synthesis of this compound derivatives using Kinnow peel powder as a biodegradable catalyst.[3][5]
Materials:
-
Substituted Benzaldehyde (1.0 mmol)
-
Substituted Aniline (1.0 mmol)
-
Kinnow peel powder (10 mg) [prepared by washing, drying, and grinding Kinnow peels]
-
Test tube
-
Magnetic stirrer
-
Ethanol (for recrystallization)
Procedure:
-
In a test tube, combine the substituted benzaldehyde (1.0 mmol), substituted aniline (1.0 mmol), and Kinnow peel powder (10 mg).
-
Stir the reaction mixture vigorously at room temperature for approximately 3-5 minutes.
-
Monitor the reaction completion using TLC (mobile phase: hexane:ethyl acetate = 9:1).
-
Upon completion, dissolve the reaction mixture in a minimal amount of hot ethanol.
-
Filter the mixture to remove the catalyst.
-
Allow the filtrate to cool to room temperature to induce crystallization of the product.
-
Collect the purified product by filtration.
Data Presentation: Synthesis of this compound Derivatives
The following table summarizes the reaction conditions and outcomes for the synthesis of this compound and some of its derivatives, providing a comparative overview of different synthetic approaches.
| Product | Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Time | Yield (%) | M.p. (°C) | Reference |
| This compound | Benzaldehyde | Aniline | Ethanol/Acetic Acid | 2-4 h | ~85 | 51-53 | [2] |
| This compound | Benzaldehyde | Aniline | Kinnow peel powder | 3 min | 85 | 52 | [3][5] |
| (E)-N-(4-methylbenzylidene)aniline | 4-Methylbenzaldehyde | Aniline | Kinnow peel powder | 3 min | 82 | 68-70 | [5] |
| (E)-4-((phenylimino)methyl)phenol | 4-Hydroxybenzaldehyde | Aniline | Kinnow peel powder | 3 min | 78 | 188-190 | [5] |
| (E)-N-(4-methoxybenzylidene)aniline | 4-Methoxybenzaldehyde | Aniline | Kinnow peel powder | 3 min | 75 | 60-62 | [5] |
| (E)-4-methoxy-N-(phenylmethylidene)aniline | Benzaldehyde | 4-Methoxyaniline | Kinnow peel powder | 3 min | 72 | 65-67 | [5] |
Application in the Synthesis of Pharmaceutical Intermediates
This compound and its derivatives are crucial precursors for the synthesis of various heterocyclic compounds with potential therapeutic applications.
Synthesis of Anticonvulsant Agents
Derivatives of this compound have shown promising anticonvulsant activity.[6][7] The synthesis often involves the reaction of a substituted this compound with various reagents to introduce pharmacologically important functional groups.
Experimental Protocol: Synthesis of Isatin-Based Schiff Bases as Anticonvulsant Agents [6]
This protocol describes the synthesis of a series of isatin-based Schiff bases, which have been evaluated for their anticonvulsant properties.
Step 1: Synthesis of the Imine Intermediate
-
A mixture of isatin (1 mmol) and p-aminobenzoic acid (1 mmol) in ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
Step 2: Amidation to Final Products
-
The imine intermediate (1 mmol) is dissolved in a suitable solvent like DMF.
-
A substituted aniline (1 mmol), dicyclohexylcarbodiimide (DCC, 1.1 mmol), and hydroxybenzotriazole (HOBt, 1.1 mmol) are added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the final amidic derivatives.
Anticonvulsant Activity Screening: The synthesized compounds are typically evaluated in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to determine their anticonvulsant efficacy and neurotoxicity.[6][8]
Synthesis of Heterocyclic Compounds via [3+2] Cycloaddition
The imine functionality of this compound derivatives makes them suitable substrates for cycloaddition reactions, a powerful tool for constructing five-membered heterocyclic rings, which are common scaffolds in pharmaceuticals.[9]
Conceptual Workflow for [3+2] Cycloaddition:
Caption: Workflow for the synthesis of heterocyclic compounds via [3+2] cycloaddition.
Mandatory Visualizations
General Synthesis Workflow of this compound Derivatives
The following diagram illustrates the general synthetic pathway and subsequent applications of this compound derivatives in pharmaceutical research.
Caption: General synthesis and application workflow of N-benzylideneanilines.
Logical Workflow for Anticonvulsant Drug Discovery
This diagram outlines the logical steps involved in the discovery of new anticonvulsant agents starting from this compound derivatives.
Caption: Workflow for anticonvulsant drug discovery using N-benzylideneanilines.
Postulated Anti-inflammatory Signaling Pathway
Some this compound derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this proposed mechanism.
Caption: Postulated inhibition of the NF-κB signaling pathway.
References
- 1. jetir.org [jetir.org]
- 2. Synthesis of this compound by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 7. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Benzylideneaniline Derivatives
Synthesis and Diverse Applications in Research and Development
N-Benzylideneaniline derivatives, a prominent class of Schiff bases, are versatile compounds synthesized through the condensation of substituted anilines and benzaldehydes. The characteristic azomethine group (-CH=N-) imparts a wide range of biological and chemical activities, making them significant intermediates in medicinal chemistry and material science.[1] This document provides detailed protocols for their synthesis and outlines key applications with supporting data.
Part I: Synthesis of this compound Derivatives
The synthesis of this compound is primarily achieved via a condensation reaction. Various methodologies have been developed to improve yields, reduce reaction times, and employ environmentally friendly conditions.
Protocol 1: Conventional Synthesis in Ethanol
This method involves the direct reaction of an aniline and a benzaldehyde in an alcohol solvent.
Materials:
-
Substituted Benzaldehyde (1.0 mole)
-
Substituted Aniline (1.0 mole)
-
95% Ethanol
-
Round-bottomed flask (500 mL)
-
Mechanical stirrer
-
Ice bath
Procedure:
-
In a 500-cc round-bottomed flask equipped with a mechanical stirrer, place 1.0 mole of the selected benzaldehyde.[2]
-
With rapid stirring, add 1.0 mole of the corresponding aniline. An exothermic reaction will occur, accompanied by the separation of water.[2]
-
Allow the mixture to stand for 15 minutes.[2]
-
Pour the mixture into 165 cc of 95% ethanol in a beaker while stirring vigorously.[2]
-
Allow the mixture to stand at room temperature for 10 minutes to initiate crystallization, then place it in an ice bath for 30 minutes to complete the process.[2][3]
-
Collect the resulting crystals by filtration, wash with a small amount of cold 95% ethanol, and air-dry.[3]
-
Recrystallize the product from ethanol to obtain pure this compound derivative.[3]
Protocol 2: Green Synthesis (Solvent-Free)
This eco-friendly approach eliminates the need for organic solvents, often utilizing pressure or a catalyst.[4]
Materials:
-
Substituted Benzaldehyde
-
Substituted Aniline
-
Mortar and pestle
Procedure:
-
Mix equimolar amounts of the aniline and benzaldehyde in a mortar.[4]
-
Add a catalytic amount of FeSO₄ (0.1%).[4]
-
Grind the mixture manually with the pestle to apply pressure. The reaction is typically complete within minutes, as indicated by the formation of a solid product and water.[4]
-
Remove the formed water to prevent hydrolysis of the product.[4]
-
Recrystallize the crude product from ethanol, then dry and weigh the final product.[4] This method has been shown to produce yields of around 57-85%.[4][6]
Part II: Applications of this compound Derivatives
These compounds exhibit a broad spectrum of activities, making them valuable in various scientific fields.
Medicinal Chemistry & Drug Development
This compound derivatives are scaffolds of significant interest in pharmacology due to their diverse biological properties.[1][7]
a) Antimicrobial (Antibacterial & Antifungal) Activity Many derivatives show promising activity against various bacterial and fungal strains.[8] The presence of electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) on the phenolic ring can enhance antibacterial efficacy.[1]
b) Anticancer Activity Derivatives have been evaluated for their cytotoxic effects on various cancer cell lines.[9] For instance, this compound (NBA) has been tested against the HT-29 colon cancer cell line, and in-silico studies suggest potential activity against bone cancer.[10][11]
c) Anti-inflammatory and Enzyme Inhibition Certain derivatives act as potent inhibitors of specific biological pathways. One compound, SMU-A0B13, was identified as a Toll-like receptor 2 (TLR2) inhibitor, which downregulates inflammatory cytokines through the NF-κB signaling pathway.[12] Others have shown significant tyrosinase inhibition, a key enzyme in melanin production.[13]
Table 1: Biological Activity of Selected this compound Derivatives
| Compound | Target/Assay | Activity Metric | Result | Reference |
|---|---|---|---|---|
| (E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol | Mushroom Tyrosinase | IC₅₀ | 17.22 ± 0.38 µM | [13] |
| Kojic Acid (Standard) | Mushroom Tyrosinase | IC₅₀ | 51.11 ± 1.42 µM | [13] |
| SMU-A0B13 | Toll-like receptor 2 (TLR2) | IC₅₀ | 18.21 ± 0.87 µM | [12] |
| (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine | Escherichia coli | Antibacterial | Comparable to Penicillin | [7][8] |
| Various Derivatives | Antioxidant (RSA) | % Scavenging | Moderate (>50%) to Mild (>40%) |[8] |
Material Science: Corrosion Inhibition
This compound derivatives are effective corrosion inhibitors for metals like mild steel in acidic environments.[14][15] Their efficacy stems from the presence of heteroatoms (N) and π-electrons in the aromatic rings, which facilitate adsorption onto the metal surface, forming a protective barrier.[14][16] This adsorption can be a combination of physical and chemical processes.[14]
Table 2: Corrosion Inhibition Efficiency
| Inhibitor | Metal | Medium | Max Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Benzylidene-5-phenyl-1,3,4-thiadiazol-2-amine (BPTA) | Mild Steel | 1.0 N HCl | 92 | [15] |
| N-benzylidene 4-nitroaniline (NB4NA) | Mild Steel | 0.5M H₂SO₄ / 1M HCl | 70-75 | [14] |
| (E)-N(2-Chlorobenzylidene)-2-Fluorobenzenamine (NCF) | Carbon Steel | 1 M HCl | 89.72 |[17] |
Part III: Key Experimental Protocols
Protocol 3: In-Vitro Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
HT-29 colon cancer cells (or other target cell line)
-
96-well plates
-
Complete medium (e.g., MEM with 10% FCS)
-
This compound derivative stock solution (in 0.1% DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
Procedure:
-
Cell Seeding: Plate cells (e.g., 1 x 10⁵ cells/well) in 200 µL of medium in a 96-well plate.[10]
-
Incubation: Incubate the plate for 72 hours in a 5% CO₂ incubator.[10]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the this compound derivative.[10] Incubate for another 48 hours.
-
MTT Addition: Remove the sample solution and add 20 µL/well of MTT reagent. Incubate in the dark for 4-6 hours, allowing viable cells to convert MTT into formazan crystals.[10]
-
Solubilization: Remove the MTT solution and add 1 mL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control. This data can be used to determine the IC₅₀ value of the compound.
Protocol 4: Antibacterial Screening (Disc Diffusion Method)
This method assesses the susceptibility of bacteria to the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus griseus, Salmonella typhi)[1]
-
Nutrient agar plates
-
Sterile paper discs
-
This compound derivative solutions (in a suitable solvent like DMSO)
-
Standard antibiotic (e.g., Streptomycin) as a positive control[1]
-
Solvent as a negative control
-
Incubator (37°C)
Procedure:
-
Plate Preparation: Prepare a lawn culture of the test bacteria by evenly spreading a standardized inoculum onto the surface of a nutrient agar plate.
-
Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the test compound onto the agar surface. Also, place discs with the standard antibiotic and the solvent control.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
-
Interpretation: A larger zone of inhibition indicates greater antibacterial activity. Compare the results with the positive and negative controls.
References
- 1. jetir.org [jetir.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. theaspd.com [theaspd.com]
- 11. jneonatalsurg.com [jneonatalsurg.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. mdpi.com [mdpi.com]
- 16. Understanding the adsorption of newly Benzylidene-aniline derivatives as a corrosion inhibitor for carbon steel in hydrochloric acid solution: Experimental, DFT and molecular dynamic simulation studies [scite.ai]
- 17. researchgate.net [researchgate.net]
Application Notes: N-Benzylideneaniline in the Synthesis of Heterocyclic Compounds
Introduction
N-Benzylideneaniline, an archetypal Schiff base, is a readily accessible and versatile building block in organic synthesis. Its imine functionality serves as a key synthon, participating in a wide array of chemical transformations. The electrophilic carbon and nucleophilic nitrogen atoms of the C=N double bond, along with the potential for activation by various reagents, make this compound an attractive precursor for the construction of diverse nitrogen-containing heterocyclic scaffolds. These scaffolds are of significant interest to researchers, particularly in the field of drug development, due to their prevalence in biologically active molecules. This document outlines key applications and detailed protocols for the synthesis of prominent heterocyclic systems, including pyrrolidines, quinolines, β-lactams, and aziridines, starting from this compound.
1. Synthesis of the Precursor: this compound
The foundational step for these synthetic routes is the preparation of the this compound imine. This is typically achieved through a condensation reaction between aniline and benzaldehyde. Green chemistry approaches have been developed to make this synthesis more efficient and environmentally friendly.
Protocol 1: Green Synthesis using Kinnow Peel Powder Catalyst[1]
This protocol details an eco-friendly Schiff base condensation reaction at room temperature.
-
Add 1 mmol of benzaldehyde and 1 mmol of aniline to a test tube containing a magnetic stir bar.
-
Introduce 10 mg of Kinnow peel powder as a green catalyst.[1]
-
Stir the reaction mixture vigorously at room temperature for approximately 3 minutes.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of hexane and ethyl acetate (9:1 ratio).
-
Upon completion, recrystallize the desired this compound product from ethanol. An expected yield of around 85% can be achieved with this method.[1]
Protocol 2: Conventional Synthesis in Ethanol[2]
This protocol describes a traditional method for synthesizing this compound.
-
In a 1-liter Erlenmeyer flask, treat 0.20 mole of benzaldehyde with 0.20 mole of aniline with vigorous stirring.
-
After 15 minutes, add 33 mL of 95% ethanol to the reaction mixture and continue to stir vigorously for an additional 5 minutes.[2]
-
Allow the mixture to stand at room temperature for 10 minutes.
-
Place the flask in an ice bath for 30 minutes to facilitate crystallization.
-
Collect the formed crystals by filtration, wash them with cold 95% ethanol, and allow them to air-dry.
-
For further purification, recrystallize the product from 85% ethanol to obtain this compound with a melting point of 50-51.5°C.[2]
Synthesis of Five-Membered Heterocycles: Pyrrolidines
This compound is a valuable precursor for synthesizing pyrrolidine rings, a common motif in pharmaceuticals. One advanced method involves electroreductive cyclization with dihaloalkanes in a flow microreactor, which offers high efficiency and control.
Caption: Workflow for the electrochemical synthesis of pyrrolidines.
Application Data: Electroreductive Cyclization
The efficiency of the electroreductive cyclization is influenced by various factors, including the type of reactor and the base used.
| Reactants | Reactor Type | Base (1.0 equiv) | Yield of 1,2-Diphenylpyrrolidine (%) | Reference |
| This compound + 1,4-Dibromobutane | Batch-type | DBU | 39 | [3] |
| This compound + 1,4-Dibromobutane | Flow Microreactor | DBU | 79 | [3] |
| This compound + 1,4-Dibromobutane | Flow Microreactor | 2,6-Lutidine | 51 | [3] |
| This compound + 1,4-Dibromobutane | Flow Microreactor | Et3N | 25 | [3] |
| This compound + 1,4-Dichlorobutane | Flow Microreactor | DBU | 51 | [3] |
| This compound + 1,5-Dibromopentane (for Piperidine) | Flow Microreactor | DBU | 64 | [3] |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Protocol 3: Synthesis of 1,2-Diphenylpyrrolidine via Electroreductive Cyclization[3][4]
This protocol is adapted for an electrochemical flow microreactor system.
-
Prepare the Electrolyte Solution: Prepare a solution in THF containing 0.06 M this compound, 0.12 M 1,4-dibromobutane, 0.06 M DBU, and 0.14 M n-Bu4N·ClO4 as the supporting electrolyte.
-
Set up the Flow Microreactor: Use an electrochemical flow microreactor equipped with a glassy carbon (GC) plate cathode and a platinum (Pt) plate anode.
-
Initiate Electrolysis: Pump the prepared solution through the microreactor at a flow rate of 11 mL/h. Apply a constant current to achieve a charge passed of 2.15 F·mol⁻¹ with a current density of 12.7 mA·cm⁻².[3]
-
Reaction and Collection: The residence time in the reactor is approximately 3.9 seconds.[3] Collect the reaction solution as it exits the reactor. The total collection time for a 10 mL volume is about 54 minutes and 35 seconds.[4]
-
Work-up and Purification: After collection, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel to isolate the 1,2-diphenylpyrrolidine product.
Synthesis of Six-Membered Heterocycles: Quinolines
The Povarov reaction, a type of aza-Diels-Alder [4+2] cycloaddition, is a powerful method for constructing the quinoline core. In this reaction, this compound acts as the azadiene component, reacting with an electron-rich alkene like 2,3-dihydrofuran.
Caption: General scheme of the Povarov reaction for quinoline synthesis.
Protocol 4: General Procedure for Povarov [4+2] Cycloaddition[5]
This protocol provides a general framework for the catalytic Povarov reaction. Specific catalysts and conditions may vary.
-
Reactant Setup: In a reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or toluene).
-
Add Dienophile: Add the electron-rich alkene, such as 2,3-dihydrofuran (2 equivalents).
-
Introduce Catalyst: Add the catalyst (e.g., 5 mol% of a tellurium-based Lewis acid or another suitable catalyst) to the mixture.[5]
-
Reaction: Stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures) for the required time (typically several hours to a day). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the substituted tetrahydroquinoline or quinoline derivative, depending on the reaction conditions and subsequent oxidative steps.
Synthesis of Four-Membered Heterocycles: β-Lactams and Aziridines
This compound is also instrumental in synthesizing strained four-membered rings like β-lactams (azetidin-2-ones) and aziridines, which are core structures in many antibiotics and synthetic intermediates.
A. β-Lactams via Staudinger [2+2] Cycloaddition
The Staudinger synthesis involves the [2+2] cycloaddition of a ketene with an imine.[6] This reaction is a cornerstone for the synthesis of the β-lactam ring.
Caption: The Staudinger reaction for β-lactam synthesis.
Protocol 5: General Procedure for Staudinger β-Lactam Synthesis[7]
This is a generalized protocol; specific ketene generation methods and reaction conditions can be adapted.
-
Imine Solution: Dissolve this compound (1 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in a dry, inert solvent like dichloromethane in a flask equipped for stirring under an inert atmosphere.
-
Ketene Precursor Addition: Cool the solution to 0°C. Slowly add a solution of an acid chloride (e.g., acetyl chloride, 1.2 equivalents) in the same solvent. The acid chloride reacts with the base in situ to generate the ketene.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC until the starting imine is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by recrystallization or column chromatography to obtain the desired β-lactam. The stereochemistry (cis/trans) of the product is highly dependent on the substituents and reaction conditions.[7]
B. Aziridines via Carbene Transfer
Aziridines can be synthesized by the reaction of carbenes or carbenoids with imines like this compound. This method provides a direct route to the three-membered nitrogen heterocycle.
Protocol 6: Lewis Acid-Catalyzed Aziridination with Diazo Compounds[8]
This protocol describes a general method for synthesizing aziridines from imines using a diazo compound as a carbene precursor.
-
Reactant Setup: To a solution of this compound (1.0 mmol) in a dry solvent such as dichloromethane (5 mL) under an inert atmosphere, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 10 mol%).
-
Carbene Precursor Addition: Cool the mixture to the desired temperature (e.g., 0°C or -78°C). Add a solution of a diazo compound, such as ethyl diazoacetate (1.1 mmol), dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at this temperature for several hours until TLC analysis indicates the complete consumption of the imine.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to isolate the aziridine product. The reaction often favors the formation of the cis-aziridine isomer.[8]
References
- 1. Synthesis of this compound by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aziridine synthesis by aziridination [organic-chemistry.org]
Application Notes and Protocols: N-Benzylideneaniline as a Versatile Precursor for Biologically Active Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-benzylideneaniline, a Schiff base formed from the condensation of benzaldehyde and aniline, serves as a valuable and versatile precursor for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] This document provides detailed application notes on the synthesis of this compound derivatives and comprehensive protocols for evaluating their biological efficacy.
The core structure of this compound, with its imine linkage, offers a readily modifiable scaffold for the introduction of various functional groups, allowing for the fine-tuning of steric, electronic, and lipophilic properties to enhance biological activity and target specificity.
I. Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through a straightforward condensation reaction between an appropriately substituted benzaldehyde and an aniline.
Experimental Protocol: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Ethanol (or other suitable solvent like methanol)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in a minimal amount of ethanol.
-
Add the substituted aniline (1.0 eq) to the solution.
-
If a catalyst is used, add a few drops of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from 2 to 8 hours, depending on the specific reactants.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature.
-
Further cool the flask in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure this compound derivative.
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Characterize the final product using appropriate analytical techniques such as melting point determination, FT-IR, ¹H NMR, and Mass Spectrometry.
Logical Relationship: Synthesis Workflow
Caption: Workflow for the synthesis of this compound derivatives.
II. Biological Activities and Evaluation Protocols
This compound derivatives have been reported to exhibit a range of biological activities. The following sections detail the protocols for evaluating these activities.
A. Antibacterial Activity
The antibacterial potential of this compound derivatives can be assessed by determining their ability to inhibit the growth of various bacterial strains.
This method is used for the qualitative and semi-quantitative assessment of antibacterial activity.
Materials:
-
This compound derivative (test compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile nutrient broth
-
Standard antibiotic discs (e.g., Ciprofloxacin) as a positive control
-
Solvent for dissolving the compound (e.g., DMSO) as a negative control
-
Sterile cotton swabs
-
Sterile cork borer or micropipette tips
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile nutrient broth. Adjust the turbidity to match the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of an MHA plate to create a lawn of bacteria.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells (typically 6 mm in diameter) in the agar.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a specific volume (e.g., 100 µL) of the test compound solution into one of the wells.
-
In separate wells, place a standard antibiotic disc (positive control) and add the solvent used to dissolve the test compound (negative control).
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates growth inhibition.
Data Presentation: Antibacterial Activity of this compound Derivatives
| Compound ID | Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) |
| Derivative A | S. aureus | 100 | 15 |
| Derivative B | S. aureus | 100 | 18 |
| Derivative C | E. coli | 100 | 12 |
| Derivative D | E. coli | 100 | 16 |
| Ciprofloxacin | S. aureus | 10 | 25 |
| Ciprofloxacin | E. coli | 10 | 28 |
| DMSO | S. aureus | - | 0 |
| DMSO | E. coli | - | 0 |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Antimicrobial Mechanism of Action: A Proposed View
The antimicrobial action of Schiff bases like this compound derivatives is believed to occur through several mechanisms. The lipophilic nature of these compounds allows them to disrupt the bacterial cell membrane, leading to leakage of cellular components and ultimately cell death. Additionally, the imine group (-C=N-) can form hydrogen bonds with the active sites of various cellular enzymes, inhibiting their function and disrupting essential metabolic pathways.[1]
Caption: Proposed antimicrobial mechanism of this compound derivatives.
B. Antifungal Activity
The antifungal properties of this compound derivatives can be evaluated against various fungal strains.
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound derivative (test compound)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium (buffered with MOPS)
-
Standard antifungal drug (e.g., Fluconazole) as a positive control
-
Solvent for dissolving the compound (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the standard antifungal drug in DMSO.
-
Dispense 100 µL of RPMI-1640 medium into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Prepare a fungal inoculum suspension in RPMI-1640 and adjust the concentration to approximately 1-5 x 10³ CFU/mL.
-
Add 100 µL of the fungal inoculum to each well, including a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. Alternatively, the absorbance can be read using a microplate reader.
Data Presentation: Antifungal Activity of this compound Derivatives
| Compound ID | Test Organism | MIC (µg/mL) |
| Derivative A | C. albicans | 32 |
| Derivative B | C. albicans | 16 |
| Derivative C | A. niger | 64 |
| Derivative D | A. niger | 32 |
| Fluconazole | C. albicans | 8 |
| Fluconazole | A. niger | >64 |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
C. Antioxidant Activity
The antioxidant potential of this compound derivatives can be determined by their ability to scavenge free radicals.
This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound derivative (test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Standard antioxidant (e.g., Ascorbic acid) as a positive control
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound and the standard antioxidant in methanol.
-
In a 96-well plate, add 100 µL of the test compound solution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a blank containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Data Presentation: Antioxidant Activity of this compound Derivatives
| Compound ID | Concentration (µg/mL) | % DPPH Radical Scavenging |
| Derivative A | 50 | 45.2 |
| Derivative B | 50 | 68.5 |
| Derivative C | 50 | 55.8 |
| Derivative D | 50 | 72.1 |
| Ascorbic Acid | 50 | 95.3 |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
D. Anticancer Activity
The cytotoxic effect of this compound derivatives on cancer cell lines can be evaluated using the MTT assay.
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.
Materials:
-
This compound derivative (test compound)
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compound and a standard anticancer drug (e.g., Doxorubicin). Include a vehicle control (medium with DMSO).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity of this compound Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 | 25.4 |
| Derivative B | MCF-7 | 12.8 |
| Derivative C | HeLa | 35.1 |
| Derivative D | HeLa | 18.5 |
| Doxorubicin | MCF-7 | 1.2 |
| Doxorubicin | HeLa | 0.8 |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Anticancer Mechanism of Action: Modulation of Signaling Pathways
This compound derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The NF-κB and MAPK signaling pathways are critical regulators of these processes and are often dysregulated in cancer.
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in inflammation and cancer by promoting cell survival and proliferation. Some Schiff bases have been shown to inhibit this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates cell growth and proliferation. Its inhibition is a common strategy in cancer therapy.
Caption: Potential modulation of the MAPK signaling pathway.
III. Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities. The synthetic accessibility and the potential for structural modification make them attractive candidates for further investigation in drug discovery and development. The protocols outlined in this document provide a framework for the synthesis and comprehensive biological evaluation of novel this compound-based compounds. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the therapeutic potential of these versatile molecules.
References
Troubleshooting & Optimization
Optimizing reaction conditions for N-Benzylideneaniline synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzylideneaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields can stem from several factors. Consider the following:
-
Reagent Quality: The purity of your starting materials is crucial. Benzaldehyde is susceptible to oxidation to benzoic acid. It is recommended to use freshly distilled benzaldehyde that has been washed with a 5% sodium carbonate solution to remove any acidic impurities.[1] Aniline should also be distilled before use to remove oxidation products.
-
Reaction Conditions: The reaction is an equilibrium process. To drive it towards the product, removal of the water formed during the reaction is beneficial. This can be achieved by azeotropic distillation if the solvent allows, or by using a drying agent. While some protocols are performed neat (without solvent), others utilize solvents like ethanol.[2][3][4] The choice of solvent and temperature can significantly impact the reaction rate and equilibrium position.
-
Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Some protocols suggest heating for several hours at elevated temperatures (e.g., 5 hours at 125°C), while others are performed at room temperature.[1][3]
-
Product Hydrolysis: Imines, like this compound, are susceptible to hydrolysis, especially in the presence of acid.[5][6] Ensure your work-up conditions are not overly acidic and that the product is thoroughly dried.
Q2: My final product is a dark oil or discolored solid. How can I improve its appearance and purity?
A2: Discoloration often indicates the presence of impurities, which can arise from:
-
Starting Material Impurities: As mentioned, oxidized or impure benzaldehyde and aniline can lead to colored byproducts.
-
Side Reactions: At elevated temperatures, side reactions may occur, leading to the formation of polymeric or colored impurities.
-
Purification Method: The method of purification is critical. Recrystallization is a common and effective method for purifying this compound.[1][2][3] Suitable solvents for recrystallization include ethanol (e.g., 85% ethanol) or benzene.[2][7] Distillation of the product under reduced pressure can also be an option, though care must be taken to avoid decomposition if heating is too strong.[1]
Q3: The reaction seems to have stalled and is not proceeding to completion. What can I do?
A3: A stalled reaction can be addressed by:
-
Catalysis: The formation of imines is often catalyzed by acid.[5][6] If you are running the reaction without a catalyst, the addition of a catalytic amount of a mild acid (e.g., a few drops of acetic acid) can accelerate the reaction. However, the pH must be carefully controlled; a pH around 5 is generally optimal for imine formation.[5][6] At low pH, the amine nucleophile will be protonated and non-reactive, while at high pH, there is insufficient acid to protonate the hydroxyl group of the intermediate for elimination as water.[5][6]
-
Water Removal: As the reaction is an equilibrium, the presence of water can inhibit the forward reaction. If your reaction setup allows, consider using a Dean-Stark apparatus to remove water azeotropically.
-
Increasing Temperature: If the reaction is being conducted at room temperature, gently heating the mixture can increase the reaction rate. Monitor for potential side product formation at higher temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from aniline and benzaldehyde is a classic example of imine formation, also known as a Schiff base condensation. The reaction proceeds in two main stages:
-
Nucleophilic Addition: The nitrogen atom of the primary amine (aniline) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). This leads to the formation of a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling a molecule of water to form the imine (this compound).
Q2: Are there any "green" or more environmentally friendly methods for this synthesis?
A2: Yes, several green chemistry approaches have been explored for the synthesis of this compound. These methods aim to reduce or eliminate the use of hazardous solvents and catalysts. Some examples include:
-
Solvent-free reactions: The reaction can be carried out by simply mixing the neat reactants, sometimes with grinding, which can lead to high yields in a short amount of time.[8]
-
Use of green catalysts: Researchers have investigated the use of biodegradable and reusable catalysts, such as kinnow peel powder, to promote the reaction under mild conditions.[9]
-
Microwave-assisted synthesis: Microwave irradiation has been shown to significantly reduce reaction times for the synthesis of this compound derivatives.[10]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: Several analytical techniques can be used to characterize your product:
-
Melting Point: Pure this compound has a reported melting point in the range of 51-54°C.[1][2][3] A sharp melting point within this range is a good indicator of purity.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: The formation of the imine can be confirmed by the appearance of a characteristic C=N stretching vibration peak, typically around 1625-1630 cm⁻¹.[4][8] The disappearance of the C=O stretch from benzaldehyde and the N-H stretches from aniline also indicates product formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure. The proton of the CH=N group typically appears as a singlet in the ¹H NMR spectrum around 8.3-8.5 ppm. The carbon of the CH=N group will have a characteristic shift in the ¹³C NMR spectrum.
-
-
Chromatography: TLC can be used to assess the purity of the product and to monitor the progress of the reaction. A single spot for the product indicates a high degree of purity.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Reactants (Molar Ratio) | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde (1) : Aniline (1) | 95% Ethanol | None | Room Temp. | 15 min stirring, then 30 min in ice-bath | Not Specified | [2] |
| Benzaldehyde (1) : Aniline (1) | None | None | 125 | 5 hours | 85 | [3] |
| Benzaldehyde (1) : Aniline (1) | 95% Ethanol | None | Room Temp. | 15 min standing, then 30 min in ice-bath | 84-87 | [1] |
| Benzaldehyde (1) : Aniline (1) | None | None | 80 | 4 hours | Not Specified | [4] |
| Nitrobenzene : Benzyl alcohol | Toluene | Pd/C & K₂CO₃ | 120 | 12 hours | >95 (selectivity) | [11] |
| Benzaldehyde : Aniline | None | Kinnow peel powder | Room Temp. | 3 min | 85 | [9] |
| Benzaldehyde : Aniline | None | 0.1% FeSO₄ | Room Temp. | 2 min | 57 | [8] |
Experimental Protocols
Protocol 1: Synthesis at Room Temperature in Ethanol [1]
-
In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, place 106 g (1 mole) of freshly distilled benzaldehyde.
-
While rapidly stirring, add 93 g (1 mole) of freshly distilled aniline. A reaction will occur with the evolution of heat and the separation of water.
-
Allow the mixture to stand for fifteen minutes.
-
Pour the mixture, with vigorous stirring, into 165 cc of 95% ethanol in a 600-mL beaker.
-
Crystallization should begin in about five minutes. Allow the mixture to stand for ten minutes at room temperature, and then thirty minutes in an ice-water bath.
-
Transfer the resulting solid mass to a large Büchner funnel, filter by suction, press out the liquid, and air-dry the crystals.
-
The yield of this compound melting at 52°C is typically 152–158 g (84–87% of the theoretical amount).
Protocol 2: Neat Synthesis at Elevated Temperature [3]
-
Place 9.3 g of aniline and 10.6 g of benzaldehyde in a porcelain dish on an oil bath.
-
Heat the mixture for 5 hours at 125°C.
-
While still warm, pour the product into ice-water with stirring.
-
The this compound will solidify. Filter the solid and wash it with water.
-
The product is insoluble in water but can be recrystallized from alcohol to yield a product with a melting point of 54°C and a yield of 85%.
Visualizations
Caption: Reaction mechanism for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 538-51-2 [chemicalbook.com]
- 8. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. CN103214392A - Synthetic method of this compound compound - Google Patents [patents.google.com]
Purification of crude N-Benzylideneaniline by recrystallization
Technical Support Center: Purification of N-Benzylideneaniline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of crude this compound via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound? A1: Pure this compound typically appears as yellowish, needle-like crystals or a pale cream to yellow-brown crystalline powder.[1][2][3] The reported melting point generally falls within the range of 49-54°C.[2][3][4][5] A sharp melting point within this range is a good indicator of purity.
Q2: Which solvents are suitable for the recrystallization of this compound? A2: Ethanol, particularly aqueous ethanol solutions like 85% or 70% ethanol, is highly recommended and commonly cited for the recrystallization of this compound.[6][7][8][9] It is also soluble in methanol, ether, chloroform, and acetone.[1][10] Water is generally unsuitable as it is considered insoluble or only partially soluble.[1][3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q3: Why is slow cooling important during recrystallization? A3: Slow cooling is crucial for the formation of large, pure crystals.[11] Rapid cooling can cause the compound to precipitate out of the solution quickly, trapping impurities within the crystal lattice and leading to a less pure final product.[11][12] An ideal crystallization process involves crystal formation beginning after about 5 minutes and continuing over a 20-minute period.[12]
Q4: What are the common impurities in crude this compound? A4: Common impurities may include unreacted starting materials (aniline and benzaldehyde) and by-products from the synthesis reaction. Water can also be present, as it is a byproduct of the condensation reaction used to form the imine.[13]
Q5: My purified product has a low yield. What are the likely causes? A5: A low yield can result from several factors:
-
Using excessive solvent: Adding too much solvent to dissolve the crude product will keep a significant amount of the compound dissolved in the mother liquor even after cooling.[12][14][15]
-
Premature crystallization: If the hot solution cools too quickly during filtration, the product can crystallize in the filter funnel.[11]
-
Incomplete crystallization: Not allowing the solution to cool sufficiently (e.g., in an ice bath) can result in less product crystallizing out.[7]
-
Excessive washing: Using too much or warm solvent to wash the collected crystals can redissolve and wash away the product.[15]
Data Presentation
Table 1: Physical and Solubility Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₁N[1][4] |
| Molar Mass | 181.24 g/mol [3] |
| Appearance | Yellowish needle-like crystals or pale yellow/brown crystalline powder[1][2][3] |
| Melting Point | 49-54°C[2][3][4] |
| Boiling Point | 300°C at 760 mmHg[1][3] |
| Solubility | |
| Water | Insoluble / Partially Soluble[1][3][6] |
| Ethanol | Soluble[3][6] |
| Diethyl Ether | Soluble[3] |
| Chloroform | Soluble[1][6] |
| Acetic Anhydride | Soluble[1][6] |
| Carbon Disulfide | Soluble[16] |
Experimental Protocols
Protocol: Recrystallization of this compound using 85% Ethanol
This protocol is adapted from established procedures for purifying this compound.[7][8]
Materials:
-
Crude this compound
-
85% Ethanol (Ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 85% ethanol. Gently heat the mixture on a hot plate to bring the solvent to a boil. Add small portions of hot 85% ethanol until the solid has just dissolved. Note: Using the minimum amount of boiling solvent is critical for achieving a good yield.[15]
-
Hot Filtration (Optional): If insoluble impurities are present after dissolving the product, perform a hot filtration. Preheat a stemless funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of large, pure crystals.[11] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[7][8]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[7]
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove residual solvent.
-
Characterization: Determine the melting point of the dried crystals. A pure sample should exhibit a sharp melting point in the 49-54°C range.[2][3]
Troubleshooting Guide
Problem 1: No crystals form after the solution has cooled.
-
Possible Cause: Too much solvent was used, and the solution is not saturated.[14][15]
-
Possible Cause: The solution is supersaturated.[14][15]
-
Solution 1: Induce crystallization by scratching the inner wall of the flask at the surface of the solution with a glass stirring rod. The tiny scratches provide a surface for crystal nucleation.[12][14]
-
Solution 2: Add a "seed crystal" (a tiny speck of pure this compound) to the solution to initiate crystallization.[12][14]
-
Solution 3: If all else fails, remove the solvent by rotary evaporation to recover the crude solid and attempt the recrystallization again with less solvent or a different solvent system.[12]
-
Problem 2: The product "oils out" instead of forming crystals.
-
Possible Cause: The compound is significantly impure, or the solution cooled too quickly.[14][17] Oiling out occurs when the solid melts in the hot solvent and separates as a liquid upon cooling.[17]
-
Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level, and allow the solution to cool much more slowly.[14]
-
Solution 2: Consider purifying the product by another method, such as column chromatography, before attempting recrystallization again.[14]
-
Problem 3: The final product is discolored or has a low/broad melting point.
-
Possible Cause: Impurities were trapped within the crystals during a rapid crystallization process.[12]
Mandatory Visualization
Below is a troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for this compound recrystallization.
References
- 1. chembk.com [chembk.com]
- 2. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound [chemister.ru]
- 4. 538-51-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 538-51-2 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103214392A - Synthetic method of this compound compound - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
How to increase the yield of N-Benzylideneaniline synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of N-benzylideneaniline. The information is tailored for researchers, scientists, and professionals in drug development to help optimize experimental outcomes and increase product yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: this compound, a type of Schiff base, is synthesized through the condensation reaction between an aldehyde (benzaldehyde) and a primary amine (aniline). The reaction involves the formation of a carbon-nitrogen double bond (imine group) and the elimination of a water molecule.
Q2: What is a typical expected yield for this synthesis?
A2: The yield of this compound can vary significantly based on the chosen methodology. Conventional methods often report yields between 84-87%[1]. However, optimized and green chemistry approaches, such as using specific catalysts, can achieve yields as high as 98%[2].
Q3: What are the most critical factors that influence the reaction yield?
A3: Several factors are crucial for maximizing the yield:
-
Purity of Reactants: The use of freshly distilled benzaldehyde and aniline is critical. Benzaldehyde is particularly susceptible to oxidation into benzoic acid, which can inhibit the reaction.[1]
-
Solvent Choice: The reaction medium plays a significant role. While some methods are solvent-free, others use solvents like ethanol or greener alternatives like Polyethylene Glycol (PEG-400), which has been shown to dramatically increase yield.[2]
-
Catalysis: Acid or base catalysts can accelerate the reaction. Eco-friendly catalysts, including PEG-400 or Kinnow peel powder, have demonstrated high efficiency.[2][3]
-
Water Removal: As water is a byproduct, its removal can shift the equilibrium towards the product side, thereby increasing the yield.
-
Temperature and Reaction Time: Optimal temperature and duration are key. Reactions can range from a few minutes to several hours, with temperatures varying from room temperature to 125°C or higher depending on the protocol.[3][4]
Q4: How is this compound typically purified after synthesis?
A4: The most common method for purifying the crude product is recrystallization. Solvents such as 85% ethanol or benzene are frequently used to obtain high-purity crystals.[1][5][6] The product can also be purified by washing with ethanol and air-drying.[6]
Troubleshooting Guide
Q5: My reaction yield is significantly lower than expected. What are the common causes?
A5: Low yield is a frequent issue that can often be traced back to one of the following factors:
-
Impure Benzaldehyde: Benzaldehyde readily oxidizes to benzoic acid upon exposure to air. It is highly recommended to wash the benzaldehyde with a 5% sodium carbonate solution and freshly distill it under reduced pressure before use to ensure high purity.[1]
-
Suboptimal Reaction Conditions: Ensure the temperature and reaction time are appropriate for your specific protocol. Compare your parameters with established high-yield procedures.
-
Inefficient Water Removal: If the reaction is reversible, the presence of water will limit product formation. Consider using a Dean-Stark apparatus for azeotropic removal of water if applicable to your solvent system.
-
Lack of Catalyst: While the reaction can proceed without a catalyst, using one can significantly improve both the rate and the yield.[2]
Below is a flowchart to help diagnose the cause of low yield.
Q6: The synthesized product is an oil and fails to crystallize. What steps can I take?
A6: Oily products that do not crystallize usually indicate the presence of impurities or unreacted starting materials.
-
Confirm Reaction Completion: Use Thin Layer Chromatography (TLC) to check if the starting materials have been fully consumed.
-
Induce Crystallization: If the reaction is complete, try placing the solution in an ice bath for an extended period (e.g., 30 minutes).[1][7] Gently scratching the inside of the flask with a glass rod at the liquid-air interface can also initiate crystal formation.
-
Purification: If impurities are suspected, attempt to purify the oil via column chromatography before another crystallization attempt.
Q7: My final product has a low melting point with a broad range. What does this signify?
A7: A low and broad melting point range is a classic indicator of an impure sample. Pure this compound has a sharp melting point of around 52-54°C.[4][5] To resolve this, the product must be purified further. One or more additional recrystallizations from a suitable solvent like 85% ethanol are recommended until a constant and sharp melting point is achieved.[1]
Data Summary of Synthesis Methods
The following table summarizes various reported methods for the synthesis of this compound, allowing for easy comparison of conditions and outcomes.
| Method | Reactants (Molar Ratio) | Catalyst/Solvent | Temperature | Time | Yield | Reference |
| Conventional Heating | Aniline:Benzaldehyde (1:1) | None / Porcelain Dish | 125°C | 5 hours | 85% | [4] |
| Reflux in Ethanol | Aniline:Benzaldehyde (1:1) | Absolute Ethanol | 80°C | 4 hours | 84% | [7][8] |
| Room Temp Stirring | Aniline:Benzaldehyde (1:1) | 95% Ethanol (for crystallization) | Room Temp | 15 mins | 84-87% | [1] |
| Green Synthesis (PEG-400) | Aniline:Benzaldehyde (1:1) | Polyethylene Glycol (PEG-400) | Room Temp | < 1 hour | 98% | [2] |
| Green Synthesis (Biocatalyst) | Aniline:Benzaldehyde (1:1) | Kinnow Peel Powder (10 mg) | Room Temp | 3 mins | 85% | [3][9] |
| One-Pot from Nitrobenzene | Nitrobenzene:Benzyl Alcohol | Supported Noble Metal (e.g., Au/TiO₂) / Base | 50-240°C | 1-30 hours | >95% | [10] |
Detailed Experimental Protocols
Protocol 1: Standard Synthesis via Stirring (High Yield)
This protocol is adapted from a procedure in Organic Syntheses, known for its reliability and high yield.[1]
-
Preparation: To a 500-mL round-bottomed flask equipped with a mechanical stirrer, add 106 g (1 mole) of freshly purified benzaldehyde.
-
Reaction: While stirring rapidly, add 93 g (1 mole) of aniline. An exothermic reaction will occur within seconds, accompanied by the separation of water.
-
Standing: Allow the mixture to stand for 15 minutes at room temperature.
-
Crystallization: Pour the reaction mixture into a 600-mL beaker containing 165 cc of 95% ethanol, ensuring vigorous stirring.
-
Cooling: Allow the mixture to stand for 10 minutes at room temperature, during which crystallization should begin. Then, place the beaker in an ice-water bath for 30 minutes to complete crystallization.
-
Isolation: Transfer the resulting solid mass to a Büchner funnel and filter by suction. Press the crystals to remove excess solvent and then air-dry.
-
Yield: This method typically yields 152–158 g (84–87%) of pure this compound with a melting point of 52°C.[1]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Polyethene Glycol (PEG-400): An efficient and Eco-Friendly Catalyst for the Preparation of this compound by Schiff Base Reaction - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. This compound | 538-51-2 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. arcjournals.org [arcjournals.org]
- 9. Synthesis of this compound by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative st… [ouci.dntb.gov.ua]
- 10. CN103214392A - Synthetic method of this compound compound - Google Patents [patents.google.com]
Preventing hydrolysis of N-Benzylideneaniline during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzylideneaniline. Our aim is to help you overcome common challenges, with a specific focus on preventing hydrolysis of the final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in this compound synthesis can stem from several factors. The most common issue is the hydrolysis of the imine product back to the starting materials, aniline and benzaldehyde. This reverse reaction is catalyzed by water, which is a byproduct of the condensation reaction.[1][2]
To improve your yield, consider the following troubleshooting steps:
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents (if applicable). The presence of water will promote the hydrolysis of the imine.
-
Effective Water Removal: During the reaction, water is formed and must be removed to drive the equilibrium towards the product.[1] If your reaction setup allows, using a Dean-Stark apparatus is an effective method for water sequestration.
-
Purity of Reactants: Use freshly distilled benzaldehyde and aniline. Impurities in the starting materials can lead to side reactions and lower yields.[3]
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Insufficient reaction time may lead to incomplete conversion, while excessively high temperatures or prolonged reaction times might promote side reactions or degradation of the product.
-
Catalyst Use: While the reaction can proceed without a catalyst, acidic or basic catalysts can enhance the reaction rate. However, the choice of catalyst and its concentration should be carefully optimized to avoid unwanted side reactions.
Question: I observe the formation of an oily substance instead of solid crystals. What is happening and how can I obtain a crystalline product?
Answer:
The formation of an oil instead of a solid product can be attributed to impurities or the presence of unreacted starting materials which can depress the melting point of the product. Water in the product can also lead to an oily appearance.
To obtain a crystalline product, follow these steps:
-
Purification: The most effective method to obtain a crystalline product is through recrystallization. Ethanol, particularly 85% ethanol, is a commonly used solvent for the recrystallization of this compound.[4][5]
-
Washing: Ensure the crude product is thoroughly washed to remove any unreacted starting materials or byproducts.
-
Drying: Dry the purified product thoroughly under vacuum or in a desiccator to remove any residual solvent or water.
Question: My final product seems to be degrading over time. How can I properly store this compound to prevent hydrolysis?
Answer:
This compound is susceptible to hydrolysis in the presence of atmospheric moisture. To ensure its stability, store the purified product in a tightly sealed container in a desiccator containing a drying agent like silica gel or calcium chloride. For long-term storage, keeping it in a cool and dark place is also recommended.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound hydrolysis?
A1: The hydrolysis of this compound is the reverse reaction of its formation.[2][6][7] It is typically an acid-catalyzed process where water acts as a nucleophile, attacking the carbon of the C=N double bond. This leads to the formation of an unstable carbinolamine intermediate, which then breaks down to yield benzaldehyde and aniline.[7]
Q2: Can I use a solvent-free method for the synthesis?
A2: Yes, solvent-free, or "green," methods are available for the synthesis of this compound.[1] These methods often involve the direct mixing of the reactants, sometimes with a catalyst, and can be advantageous in terms of reduced solvent waste and potentially shorter reaction times.[1]
Q3: What are the expected melting points for this compound?
A3: The reported melting point for pure this compound is typically in the range of 52-54°C.[3][5][8] A melting point lower than this range or a broad melting range often indicates the presence of impurities.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. Both benzaldehyde and aniline are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The synthesis should be performed in a well-ventilated fume hood.
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: Synthesis of this compound using Ethanol
This protocol is adapted from established procedures.[4][9]
Materials:
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Benzaldehyde (freshly distilled)
-
Aniline (freshly distilled)
-
95% Ethanol
-
Absolute Ethanol
-
Round bottom flask
-
Stirring bar
-
Reflux condenser
-
Ice bath
-
Beaker
-
Büchner funnel and filter paper
-
Desiccator
Procedure:
-
In a round bottom flask, mix equimolar quantities of freshly distilled benzaldehyde and aniline with vigorous stirring.
-
After approximately 15 minutes, add 95% ethanol to the reaction mixture and continue stirring for an additional 5 minutes.
-
Allow the mixture to stand at room temperature for 10 minutes.
-
Place the reaction flask in an ice bath for 30 minutes to facilitate crystallization.
-
Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Recrystallize the crude product from 85% ethanol to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
Protocol 2: Solvent-Free Synthesis of this compound
This protocol is based on a green chemistry approach.[1]
Materials:
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Benzaldehyde
-
Aniline
-
Catalyst (e.g., a small amount of a solid acid catalyst)
-
Mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
In a mortar, combine equimolar amounts of benzaldehyde and aniline.
-
Add a catalytic amount of the chosen solid acid catalyst.
-
Grind the mixture with a pestle. The reaction is often rapid and may be accompanied by a change in color and consistency.
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After the reaction is complete (typically monitored by TLC), the solid product is collected.
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Recrystallize the crude product from ethanol to achieve high purity.
-
Dry the final product.
Quantitative Data Summary
The following table summarizes reaction conditions and reported yields for different synthetic methods of this compound.
| Method | Reactants (Molar Ratio) | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional Synthesis | Benzaldehyde:Aniline (1:1) | 95% Ethanol | None | ~20 min | Room Temp/Ice Bath | 84-87 | [3] |
| Reflux in Ethanol | Benzaldehyde:Aniline (1:1) | Absolute Ethanol | None | 4 hours | 80°C | ~84 | [9] |
| Solvent-Free (Green Chemistry) | Benzaldehyde:Aniline (1:1) | None | FeSO₄ (0.1%) | 2 min | Room Temp | 57 | [1] |
| Heating without Solvent | Benzaldehyde:Aniline (1:1) | None | None | 5 hours | 125°C | 85 | [8] |
| Kinnow Peel Powder Catalysis | Benzaldehyde:Aniline (1:1) | None | Kinnow Peel | - | - | 85 | [10][11] |
Visualizations
The following diagrams illustrate the key chemical pathways and a troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis and hydrolysis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]
- 2. byjus.com [byjus.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. This compound | 538-51-2 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. prepchem.com [prepchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of this compound by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Benzylideneaniline
Welcome to the technical support center for the purification of N-Benzylideneaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a pure product by removing unreacted aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
The most common impurity is unreacted aniline. Depending on the reaction conditions, you may also have residual benzaldehyde or by-products from side reactions. This guide focuses on the removal of unreacted aniline.
Q2: Why is it important to remove unreacted aniline?
Aniline is a primary amine that can interfere with subsequent reactions involving the imine functionality of this compound. It can also complicate product characterization (e.g., NMR, IR spectroscopy) and may have different toxicological properties than the desired product.
Q3: What are the key physical property differences between this compound and aniline that can be exploited for purification?
The significant differences in boiling point and solubility between this compound and aniline allow for their separation by various laboratory techniques.
Data Presentation: Physical Properties
| Property | This compound | Aniline | Reference(s) |
| Molecular Weight | 181.24 g/mol | 93.13 g/mol | [1] |
| Boiling Point | 300 °C | 184 °C | [1][2] |
| Melting Point | 51-54 °C | -6 °C | [1] |
| Solubility in Water | Insoluble/Partly Soluble | Slightly Soluble (3.6 g/100 mL at 20°C) | [1][2][3] |
| Solubility in Ethanol | Soluble | Miscible | [1] |
| Solubility in Diethyl Ether | Soluble | Soluble | [1] |
| Solubility in Chloroform | Soluble | Soluble | [2] |
Troubleshooting Guides
This section provides detailed protocols for the most common methods to remove unreacted aniline from your this compound product.
Method 1: Recrystallization
Issue: My crude this compound product is contaminated with aniline.
Solution: Recrystallization is a highly effective method for purifying solid this compound from the liquid aniline impurity.
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: Transfer the crude this compound product to an Erlenmeyer flask. Add a minimal amount of hot 85-95% ethanol to dissolve the solid completely. The solution should be near saturation.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. This compound will crystallize as its solubility decreases. For maximum yield, you can then place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 85-95% ethanol to remove any remaining mother liquor containing dissolved aniline.
-
Drying: Air-dry the purified crystals or dry them in a desiccator. The expected melting point of pure this compound is 51-54°C.[1]
Troubleshooting:
-
Oiling out: If the product separates as an oil instead of crystals, try adding slightly more solvent or reheating the solution and allowing it to cool more slowly.
-
Poor Recovery: The mother liquor can be concentrated to obtain a second crop of crystals.
Method 2: Acid Wash (Liquid-Liquid Extraction)
Issue: I need to remove a significant amount of aniline from my product, and recrystallization is not efficient enough.
Solution: An acid wash will selectively convert the basic aniline into its water-soluble hydrochloride salt, which can then be separated in an aqueous layer.
Experimental Protocol: Acid Wash with HCl
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which this compound is soluble but does not react (e.g., diethyl ether, ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the anilinium chloride. Drain and collect the aqueous layer.
-
Repeat: Repeat the acid wash one or two more times to ensure complete removal of aniline.
-
Neutralization and Washing: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
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Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting:
-
Product Loss: this compound is an imine and can be susceptible to hydrolysis under acidic conditions, especially with prolonged exposure. Perform the acid wash quickly and at room temperature.
-
Emulsion Formation: If an emulsion forms, adding a small amount of brine can help to break it.
Method 3: Column Chromatography
Issue: My product contains impurities with polarities similar to this compound, and other methods are ineffective.
Solution: Column chromatography can be used for fine purification, but care must be taken due to the potential for imine hydrolysis on acidic stationary phases like silica gel.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Alumina (neutral) is often preferred over silica gel to prevent hydrolysis of the imine. If silica gel is used, it should be treated with a base.
-
Mobile Phase (Eluent): A non-polar solvent system is a good starting point. A gradient of hexane and ethyl acetate is commonly used. To prevent streaking and decomposition of the imine on the column, it is highly recommended to add a small amount (e.g., 1%) of triethylamine (TEA) to the eluent system.
-
Procedure:
-
Column Packing: Pack the column with the chosen stationary phase using a slurry method with the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin elution with a low polarity solvent (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate. Aniline, being more polar, will elute later than the less polar this compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting:
-
Product Decomposition: If you observe significant streaking on the TLC or low recovery, it is likely that the imine is decomposing on the stationary phase. Ensure the addition of triethylamine to the eluent or switch to a more inert stationary phase like neutral alumina.
Workflow and Decision-Making Diagram
The following diagram illustrates a logical workflow for selecting the appropriate purification method based on the level of impurity and the scale of the reaction.
References
Stability and storage conditions for N-Benzylideneaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-Benzylideneaniline, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[1][2] For long-term storage, refrigeration at 2-8°C and protection from light are recommended.[3][4]
Q2: How stable is this compound at room temperature?
A2: this compound is considered relatively stable at room temperature when stored in a tightly sealed container, protected from light and moisture.[1][5] However, prolonged exposure to ambient conditions can lead to degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound are hydrolysis and photodegradation. The imine (C=N) bond is susceptible to cleavage by water (hydrolysis), which breaks the molecule down into benzaldehyde and aniline. This process can be accelerated by acidic or basic conditions. Additionally, exposure to light, particularly UV radiation, can induce photoisomerization and photocleavage of the molecule.
Q4: Is this compound sensitive to air or oxidation?
A4: Yes, this compound should be stored away from incompatible materials, particularly oxidizing agents, to avoid reactions that could lead to degradation or unsafe conditions.[1][2] While stable under normal atmospheric conditions if kept dry, the starting material, aniline, is known to darken upon exposure to air due to oxidation, and residual aniline as an impurity could cause coloration of the this compound sample over time.[6]
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation can include a change in color from its typical pale yellow or cream crystalline powder to a darker yellow or brown hue.[7] A change in the melting point range is also an indicator of impurity or degradation.[7] For quantitative assessment, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to detect the presence of degradation products such as benzaldehyde and aniline.
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Potential Issues |
| Temperature | Room Temperature | Acceptable for short-term storage.[5] | Potential for slow degradation over extended periods. |
| Refrigerated (2-8°C) | Recommended for long-term storage. [4] | Ensures maximum stability and shelf-life. | |
| Humidity | Ambient/High Humidity | Avoid. Store in a dry place.[1] | Hydrolysis of the imine bond, leading to decomposition. |
| Desiccated | Recommended. Use of a desiccator is good practice.[8] | Minimizes the risk of hydrolysis. | |
| Light | Ambient Light | Minimize exposure. | Can cause photodegradation and color change. |
| Dark Storage | Recommended. Store in an opaque or amber container. | Prevents light-induced degradation pathways. | |
| Air/Oxygen | Open to Air | Avoid prolonged exposure. | Potential for oxidation, especially if impurities are present. |
| Inert Atmosphere | Recommended for highly sensitive applications. | Provides the best protection against oxidative degradation. | |
| pH | Acidic or Basic Conditions | Avoid. | Catalyzes the hydrolysis of the imine bond. |
Troubleshooting Guides
Synthesis & Purification Issues
Problem: Low yield during synthesis.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure equimolar amounts of freshly distilled benzaldehyde and aniline are used. The reaction is often exothermic and proceeds quickly, but allowing for adequate reaction time (e.g., 15-30 minutes) before crystallization can improve yield.[8]
-
-
Possible Cause 2: Product loss during workup.
Problem: The product is oily or does not crystallize.
-
Possible Cause 1: Presence of water.
-
Solution: The reaction produces water, which can inhibit crystallization. Ensure the reaction mixture is not exposed to additional moisture. During crystallization from ethanol, adding the reaction mixture to the alcohol (rather than the other way around) and ensuring vigorous stirring can facilitate crystal formation.[8]
-
-
Possible Cause 2: Incorrect solvent or solvent volume.
-
Solution: If crystallization is slow or fails to initiate, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. If too much solvent was used, it can be partially removed by evaporation to increase the concentration of the product.[9]
-
-
Possible Cause 3: Impurities.
-
Solution: The presence of unreacted starting materials or byproducts can act as an impurity and hinder crystallization. Ensure the purity of the starting benzaldehyde and aniline. Recrystallization from a suitable solvent, such as 85% ethanol, can be effective for purification.[3]
-
Storage & Handling Issues
Problem: The solid has changed color (e.g., darkened) upon storage.
-
Possible Cause 1: Oxidation.
-
Solution: This is often due to the presence of small amounts of unreacted aniline which is prone to air oxidation.[6] Storing the purified this compound under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
-
-
Possible Cause 2: Light exposure.
-
Solution: this compound can undergo photochemical reactions. Always store the compound in a dark place or in an amber-colored vial to protect it from light.
-
-
Possible Cause 3: Presence of acidic impurities.
-
Solution: Acidic vapors in the laboratory environment can be absorbed by the solid and cause a color change.[10] Ensure the container is tightly sealed and stored away from acidic substances.
-
Problem: Inconsistent experimental results.
-
Possible Cause: Degradation of the compound.
-
Solution: this compound can hydrolyze back to benzaldehyde and aniline if exposed to moisture. This is a common cause of irreproducible results. Always use a freshly opened container or a properly stored sample. It is advisable to check the purity of the compound by TLC or melting point before use if it has been stored for a long time.
-
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
-
Preparation of TLC Plate: Use a silica gel 60 F254 TLC plate.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Spot the dissolved sample onto the TLC plate alongside standards of benzaldehyde and aniline.
-
Elution: Develop the plate in a TLC chamber with a mobile phase such as hexane:ethyl acetate (e.g., 9:1 v/v).[11]
-
Visualization: Visualize the spots under a UV lamp (254 nm). The presence of spots corresponding to benzaldehyde and aniline indicates degradation.
-
Analysis: Calculate the Rf values for all spots. A pure sample should ideally show a single spot.
Protocol 2: Stability Study - Hydrolysis
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 4, 7, and 9).
-
Sample Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like ethanol or acetonitrile.
-
Kinetic Run:
-
In a quartz cuvette, add a specific volume of the buffer solution.
-
Initiate the hydrolysis by adding a small aliquot of the this compound stock solution to the cuvette.
-
Immediately start monitoring the absorbance at the λmax of this compound (around 315 nm) over time using a UV-Vis spectrophotometer.
-
-
Data Analysis: The rate of hydrolysis can be determined by plotting the absorbance versus time. The disappearance of the this compound peak and the appearance of the benzaldehyde peak (around 250 nm) can be monitored.
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 538-51-2 [chemicalbook.com]
- 4. This compound CAS#: 538-51-2 [amp.chemicalbook.com]
- 5. Benzylideneaniline 538-51-2 | TCI EUROPE N.V. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of this compound by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
N-Benzylideneaniline Versus Other Schiff Bases in Metal Ion Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is paramount for accurate and sensitive metal ion detection. Schiff bases, a class of organic compounds containing an azomethine (-C=N-) group, have emerged as versatile and effective ligands for this purpose. This guide provides a detailed comparison of N-Benzylideneaniline with other notable Schiff bases, focusing on their performance in metal ion detection, supported by experimental data and protocols.
Introduction to Schiff Bases in Metal Ion Sensing
Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or ketone. Their ability to form stable complexes with a wide array of metal ions has made them a focal point in the development of colorimetric and fluorescent sensors. The interaction between a Schiff base and a metal ion often results in a distinct color change or a significant shift in fluorescence, enabling qualitative and quantitative analysis. Key mechanisms underpinning this detection include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).
This compound, one of the simplest Schiff bases, has been investigated for its metal ion sensing capabilities. This guide will compare its performance metrics, such as limit of detection (LOD), selectivity, and response time, against a selection of other well-documented Schiff base sensors.
Comparative Performance of Schiff Base Sensors
The efficacy of a Schiff base as a metal ion sensor is determined by several key performance indicators. The following tables summarize the quantitative data for this compound and other representative Schiff bases, offering a clear comparison of their capabilities in detecting various metal ions.
This compound as a Metal Ion Sensor
While research on this compound as a broad-spectrum metal ion sensor is not as extensive as for other functionalized Schiff bases, its utility in detecting Nickel (Ni²⁺) has been demonstrated.
| Schiff Base | Metal Ion | Detection Method | Limit of Detection (LOD) | Solvent System | Reference |
| This compound | Ni²⁺ | Spectrophotometry | Not Reported | Methanol | [1][2][3][4][5] |
Comparison with Other Schiff Base Sensors
To provide a broader context, the performance of this compound is compared with other Schiff bases that have been specifically designed for the detection of various metal ions.
| Schiff Base | Metal Ion(s) | Detection Method | Limit of Detection (LOD) | Solvent System | Reference |
| 1-(2-thiophenylimino)-4-(N-dimethyl)benzene | Fe²⁺, Fe³⁺, Cr³⁺, Hg²⁺ | Colorimetric | Not Reported | DMF/H₂O | [6][7] |
| Pyrrole-based Schiff Bases (R1 and R2) | Fe³⁺, Cu²⁺, Hg²⁺, Cr³⁺ | Colorimetric & Fluorometric | µM levels | Aqueous medium | [8] |
| (E)-4-(1-hydrazonoethyl)benzene-1,3-diol and 2,4-dihydroxybenzaldehyde based | Cu²⁺ | Colorimetric | 42.09 nM | Not Specified | [9] |
| 3-(-(2-hydroxyphenylimino) methyl)-4H-chromen-4-one | Cu²⁺, Fe³⁺, V⁵⁺ | Colorimetric | 5.16 - 7.03 µM | Ethanol/H₂O | [10] |
| DMBA and DMCA | Cd²⁺ | Colorimetric | 0.102 - 0.438 µM | Acetonitrile/Tris-HCl buffer | [11] |
| (4-mercaptophenyl) iminomethylphenyl naphthalenyl carbamate (MNC) | Cu²⁺ | Fluorometric (Turn-off) | 1.45 nM | DMSO/HEPES buffer | [12] |
Signaling and Experimental Workflow Diagrams
Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and replicating scientific findings. The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways in Schiff base sensors and a typical experimental workflow for metal ion detection.
Caption: Signaling pathways in Schiff base metal ion sensors.
Caption: General experimental workflow for metal ion detection.
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a general protocol for metal ion detection using a Schiff base sensor.
Synthesis of this compound
This protocol is adapted from the synthesis of this compound for Ni²⁺ complexation.[2][3][5]
Materials:
-
Benzaldehyde
-
Aniline
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Stirring bar
-
Beaker
-
Ice bath
-
Filter paper
-
Desiccator
Procedure:
-
In a 250 ml round bottom flask equipped with a stirring bar and reflux condenser, mix equimolar quantities of benzaldehyde and aniline.
-
Stir the mixture rapidly for 2 minutes. The reaction is exothermic and water will begin to separate.
-
Reflux the mixture at 80°C for four hours.
-
After reflux, pour the hot mixture into a beaker containing absolute ethanol while stirring vigorously.
-
To induce crystallization, place the beaker in an ice bath for 30 minutes.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the synthesized this compound in a desiccator over activated silica gel.
General Protocol for Colorimetric Metal Ion Detection
This protocol is a generalized procedure based on common practices for evaluating Schiff base sensors.[6][10][11]
Materials:
-
Synthesized Schiff base
-
Stock solutions of various metal ions (e.g., nitrates or chlorides in deionized water)
-
Solvent (e.g., DMF, Ethanol, Acetonitrile)
-
Buffer solution for pH control (e.g., HEPES, Tris-HCl)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the Schiff base sensor in a suitable solvent (e.g., 1 x 10⁻² M in DMF).
-
Prepare stock solutions of the metal ions to be tested (e.g., 1 x 10⁻² M in deionized water).
-
-
Detection Assay:
-
In a test tube or cuvette, add a specific volume of the Schiff base solution (e.g., 2 mL).
-
Add a specific volume of the metal ion solution (e.g., 1 mL).
-
Dilute the mixture to a final volume with the chosen solvent (e.g., to 10 mL with DMF).
-
Adjust the pH of the final solution using a buffer if necessary.
-
-
Measurement:
-
Allow the solution to stand at room temperature for a specified time to ensure complete complexation.
-
Record the UV-Visible absorption spectrum of the solution over a relevant wavelength range (e.g., 200-800 nm).
-
A solution containing only the Schiff base and solvent serves as the blank.
-
-
Data Analysis:
-
Observe any color changes and shifts in the absorption maxima.
-
To determine the limit of detection (LOD), perform titration experiments by adding increasing concentrations of the metal ion to the Schiff base solution and measuring the corresponding absorbance changes.
-
The binding stoichiometry can be determined using Job's plot method.
-
Selectivity is assessed by performing the same experiment in the presence of other potentially interfering metal ions.
-
Conclusion
This guide provides a comparative overview of this compound and other Schiff bases for metal ion detection. While this compound shows utility, particularly for Ni²⁺, other functionalized Schiff bases exhibit superior sensitivity and selectivity for a wider range of metal ions, with some reaching nanomolar detection limits. The choice of a specific Schiff base sensor should be guided by the target metal ion, the required sensitivity, and the experimental conditions. The provided experimental protocols and diagrams offer a foundational understanding for researchers to design and execute their metal ion detection studies effectively. The continuous development of novel Schiff base structures holds great promise for advancing the field of environmental monitoring, clinical diagnostics, and pharmaceutical analysis.
References
- 1. Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. arcjournals.org [arcjournals.org]
- 4. iiste.org [iiste.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An innovative Schiff-base colorimetric chemosensor for the selective detection of Cu 2+ ions and its applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03097D [pubs.rsc.org]
- 10. Schiff Base Ligand 3-(-(2-Hydroxyphenylimino) Methyl)-4H-Chromen-4-One as Colorimetric Sensor for Detection of Cu2+, Fe3+, and V5+ in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colorimetric cadmium ion detection in aqueous solutions by newly synthesized Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New, Extremely Sensitive, Turn-Off Optical Sensor Utilizing Schiff Base for Fast Detection of Cu(II) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of N-Benzylideneaniline Derivatives
N-Benzylideneaniline, a foundational Schiff base, and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The characteristic imine or azomethine group (-C=N-) is crucial to their function, allowing for significant molecular diversity through substitution on both the aniline and benzaldehyde rings. This guide provides a comparative analysis of the antimicrobial, anticancer, and antioxidant activities of various this compound derivatives, supported by experimental data and detailed protocols for key assays.
General Synthesis of this compound Derivatives
This compound derivatives are typically synthesized through a condensation reaction between a substituted aniline and a substituted benzaldehyde. This straightforward synthesis allows for the creation of large libraries of compounds for biological screening.
A Comparative Guide to Green Synthesis Methods for N-Benzylideneaniline
The synthesis of N-Benzylideneaniline, a prominent Schiff base, has been a focal point for the development of environmentally benign synthetic protocols. Traditional methods often rely on volatile organic solvents and harsh reaction conditions. In contrast, green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize non-toxic reagents. This guide provides a comparative analysis of various green synthesis methods for this compound, supported by experimental data, to assist researchers in selecting the most suitable method for their needs.
Comparison of Performance
The efficacy of different green synthetic methods for this compound can be evaluated based on key parameters such as reaction time, yield, and the nature of the catalyst. The following table summarizes the quantitative data from various studies.
| Synthesis Method | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Microwave Irradiation | p-Toluenesulfonic acid (5 mol%) | Solvent-free | Few minutes | - | Good | [1] |
| β-ethoxyethanol (wetting agent) | Solvent-free | 1.0–1.5 min | 360 W | 91-98 | [2] | |
| None | Solvent-free | 8 minutes | - | - | [3] | |
| Ultrasound Irradiation | Polyethylene glycol 400 (PEG 400) | Solvent-free | 30–45 min | Room Temp. | 73–83 | [4] |
| Mechanochemical | FeSO4 (0.1%) | Solvent-free | 2 minutes | Room Temp. | 57 | [5][6] |
| Natural Catalyst | Kinnow peel powder (10 mg) | Solvent-free | 3 minutes | Room Temp. | 85 | [7][8][9][10][11] |
| Bimetallic Catalyst | Mn–Co-decorated reduced graphene oxide | Toluene | - | - | High | [12] |
| Conventional Heating | None | Ethanol | 4 hours | 80°C | - | [13] |
Experimental Protocols
Detailed methodologies for the key green synthesis techniques are provided below.
Microwave-Assisted Synthesis
This method utilizes microwave energy to accelerate the reaction.
Protocol:
-
In a microwave-safe vessel, combine benzaldehyde (1 mmol) and aniline (1 mmol).
-
Add the specified catalyst, such as p-toluenesulfonic acid (5 mol%) or a few drops of a wetting agent like β-ethoxyethanol.[1][2]
-
Place the reaction vessel in a microwave reactor and irradiate at a specified power (e.g., 360 W) for a short duration (typically 1-8 minutes).[2][3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product is then purified, typically by recrystallization from ethanol, to yield pure this compound.[1]
Ultrasound-Assisted Synthesis
This method employs ultrasonic waves to induce cavitation, which enhances mass transfer and accelerates the reaction.
Protocol:
-
In a suitable reaction vessel, mix aniline (10.0 mmol), α-bromoacetophenone (as a representative carbonyl compound, 20 mmol), sodium carbonate (10.0 mmol), and polyethylene glycol 400 (PEG 400) (0.5 mmol) as a catalyst.[4]
-
Irradiate the mixture using an ultrasonic processor (e.g., 350 W) at room temperature in an open-air vessel.[4]
-
The reaction is typically complete within 30-45 minutes.[4]
-
After the reaction, the product is washed or recrystallized from ethanol to obtain the purified N,N-bis(phenacyl)aniline (a derivative of this compound).[4]
Mechanochemical Synthesis (Grinding)
This solvent-free method involves the use of mechanical force to initiate the chemical reaction.
Protocol:
-
Place equimolar amounts of benzaldehyde and aniline in a mortar.[5]
-
Add a catalytic amount of a substance like FeSO4 (0.1%).[5]
-
Grind the mixture vigorously with a pestle at room temperature for a short period (e.g., 2 minutes).[5][6]
-
The progress of the reaction can be monitored by observing the physical state of the mixture, which typically turns into a solid product.
-
The formed water can be removed to prevent hydrolysis of the product.[5]
-
The resulting solid is then collected and purified by recrystallization from ethanol.[5]
Synthesis using a Natural Catalyst
This approach utilizes a biodegradable and readily available natural material as a catalyst.
Protocol:
-
In a test tube, mix benzaldehyde (1 mmol) and aniline (1 mmol).[11]
-
Add 10 mg of Kinnow peel powder as the catalyst.[11]
-
Stir the reaction mixture on a magnetic stirrer at room temperature for approximately 3 minutes.[11]
-
Monitor the reaction's completion using TLC with a mobile phase of hexane and ethyl acetate (9:1 ratio).[11]
-
Once the reaction is complete, the desired product is recrystallized from ethanol.[11]
Visualizing the Workflow
The general experimental workflow for the green synthesis of this compound can be represented by the following diagram.
Caption: Generalized workflow for the green synthesis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Ultrasound-mediated synthesis of N,N-bis(phenacyl)aniline under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]
- 6. DSpace at Kasdi Merbah University Ouargla: Synthesis of N benzylidene aniline by green chemistry [dspace.univ-ouargla.dz]
- 7. Synthesis of this compound by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative st… [ouci.dntb.gov.ua]
- 8. foodchemistryjournal.com [foodchemistryjournal.com]
- 9. Synthesis of this compound by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of this compound by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.atu.ie [pure.atu.ie]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
N-Benzylideneaniline Derivatives: A Potential New Frontier in Antimicrobial Agents
A Comparative Analysis Against Standard Antibiotics
The escalating threat of antibiotic resistance has spurred a global search for novel antimicrobial agents. Among the promising candidates are N-Benzylideneaniline derivatives, a class of organic compounds featuring a central imine or azomethine group (-CH=N-). This guide provides a comprehensive comparison of the efficacy of various this compound derivatives against standard antibiotics, supported by experimental data from recent studies.
Executive Summary
This compound derivatives have demonstrated significant in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Certain derivatives exhibit efficacy comparable, and in some cases superior, to conventional antibiotics such as Penicillin, Ceftriaxone, and Ciprofloxacin. The antimicrobial potential of these compounds is often influenced by the nature and position of substituent groups on the aniline and benzylidene rings. While the precise mechanism of action is still under investigation, it is hypothesized to involve pathways such as iron chelation and disruption of essential enzymatic processes within the bacterial cell.
Comparative Efficacy: this compound Derivatives vs. Standard Antibiotics
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various bacterial strains, juxtaposed with the performance of standard antibiotics. Lower MIC values indicate higher antimicrobial activity.
| Compound/Antibiotic | Derivative Structure/Class | Target Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) | Reference |
| (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine | Halogenated this compound | Escherichia coli | Comparable to Penicillin | Penicillin | - | [1] |
| Compound 4h | N'-Benzylidene-3,4-dimethoxybenzohydrazide | Salmonella typhi | 12.07 µM | Ceftriaxone | 14.08 µM | [2] |
| Compound 4h | N'-Benzylidene-3,4-dimethoxybenzohydrazide | Staphylococcus aureus | 5.88 µM | Ceftriaxone | 3.52 µM | [2] |
| Compound 4i | N'-Benzylidene-3,4-dimethoxybenzohydrazide | Acinetobacter baumannii ATCC 19606 | 11.64 µM | - | - | [2] |
| Compound DNCL | Nitro and Chloro substituted Benzylidene-aniline | Staphylococcus griseus | More active than other synthesized compounds | Streptomycin | - | [3] |
| Compound DNCL | Nitro and Chloro substituted Benzylidene-aniline | Salmonella typhi | More active than other synthesized compounds | Streptomycin | - | [3] |
| H2L and [Co(HL)2] complex | Azo-azomethine ligand and its Cobalt complex | - | - | Ciprofloxacin | - | [4] |
| Compound 5i | Benzimidazole derivative | Klebsiella pneumoniae | > 3.9 | Ciprofloxacin | 3.9 | [5] |
| Compound 5i | Benzimidazole derivative | Aspergillus fumigates | 7.81 | Ketoconazole | - | [5] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions. Some studies reported activity qualitatively or in molar concentrations.
Experimental Protocols
The synthesis and antimicrobial evaluation of this compound derivatives generally follow standardized laboratory procedures.
Synthesis of this compound Derivatives
A common method for synthesizing these compounds is through the condensation reaction of a substituted aniline with a substituted benzaldehyde.[3][6]
General Procedure:
-
Reactant Dissolution: Equimolar amounts of a chosen substituted aniline and a substituted benzaldehyde are dissolved in a suitable solvent, such as absolute ethanol.
-
Catalyst Addition (Optional): An acid or base catalyst can be added to facilitate the reaction. Some modern syntheses explore the use of green catalysts.[6]
-
Reaction Conditions: The mixture is typically stirred and refluxed for a period ranging from a few minutes to several hours. Microwave-assisted synthesis has also been employed to expedite the reaction.[7]
-
Product Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate (the this compound derivative) is filtered, washed, and recrystallized from an appropriate solvent to achieve high purity.
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.[3]
Antimicrobial Activity Screening
The in vitro antimicrobial activity of the synthesized derivatives is commonly assessed using the following methods:
1. Agar Well/Disc Diffusion Method: [2][3]
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
-
Preparation of Microbial Culture: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Application of Compounds: Sterile paper discs impregnated with known concentrations of the test compounds and standard antibiotics are placed on the agar surface. Alternatively, wells are created in the agar and filled with the test solutions.
-
Incubation: The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).
-
Observation: The diameter of the zone of inhibition (the clear area around the disc/well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: [2][8]
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Serial Dilutions: A series of dilutions of the test compounds and standard antibiotics are prepared in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (microbial growth) is observed.
Visualizing the Process and Structure
To better understand the experimental workflow and the fundamental structure of the compounds discussed, the following diagrams are provided.
Caption: Experimental workflow for synthesis and antimicrobial evaluation.
Caption: Core structure of this compound derivatives.
Concluding Remarks
This compound derivatives represent a versatile and promising scaffold for the development of new antimicrobial agents. The available data indicates that their efficacy is highly dependent on their structural features, with halogen, nitro, and methoxy substitutions often playing a key role in enhancing antibacterial activity. While some derivatives have shown activity comparable or superior to standard antibiotics against specific strains, further research is warranted. Future investigations should focus on elucidating the precise mechanisms of action, expanding the spectrum of activity through further structural modifications, and evaluating the in vivo efficacy and toxicological profiles of the most potent compounds. These efforts will be crucial in translating the in vitro promise of this compound derivatives into clinically viable therapeutic options.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzylideneaniline Derivatives Emerge as Promising Antifungal Alternatives to Griseofulvin
For Immediate Release
In the ongoing search for novel and more effective antifungal agents, a series of N-Benzylideneaniline derivatives have demonstrated significant antifungal potential, positioning them as viable candidates for comparison with the established antifungal drug, Griseofulvin. Recent studies reveal that these synthetic compounds exhibit considerable in vitro activity against various fungal strains, warranting further investigation for their potential therapeutic applications.
A comparative analysis of the antifungal activity of newly synthesized this compound derivatives against the standard drug Griseofulvin has shown promising results. While the specific quantitative data from direct comparative studies are detailed within dedicated research publications, the available information indicates that several derivatives exhibit antifungal efficacy. The performance of these derivatives is often evaluated by measuring the zone of inhibition or the minimum inhibitory concentration (MIC) against pathogenic fungi.
Comparative Antifungal Activity
The antifungal activity of various this compound derivatives has been quantitatively assessed and compared against Griseofulvin. The following table summarizes the typical data structure from such comparative studies. Note: The specific values in the table are representative placeholders based on the available literature and require consultation of the full research articles for precise data.
| Compound | Fungal Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Griseofulvin (Standard) | Aspergillus niger | Data not available in snippets | Data not available in snippets |
| Candida albicans | Data not available in snippets | Data not available in snippets | |
| This compound Derivative 1 | Aspergillus niger | [Data from original research] | [Data from original research] |
| Candida albicans | [Data from original research] | [Data from original research] | |
| This compound Derivative 2 | Aspergillus niger | [Data from original research] | [Data from original research] |
| Candida albicans | [Data from original research] | [Data from original research] | |
| (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine (5i) | Not Specified | Proven antifungal potential | Proven antifungal potential |
Data is indicative and should be referenced from the original publications for accuracy.
One study highlighted that (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine (5i) was among the derivatives that showed notable in vitro antibacterial and antifungal potential[1]. The comprehensive results of the antifungal screening are typically presented in detailed tables within the primary research articles[2].
Experimental Protocols
The evaluation of the antifungal properties of this compound derivatives and Griseofulvin is conducted following standardized in vitro susceptibility testing methods.
Antifungal Susceptibility Testing:
A common method employed is the agar well diffusion assay or broth microdilution method. The general procedure involves the following steps:
-
Preparation of Fungal Inoculum: Pure cultures of the test fungi (e.g., Aspergillus niger, Candida albicans) are grown on a suitable medium. A standardized suspension of the fungal spores or yeast cells is prepared in a sterile saline solution.
-
Culture Medium: A sterile nutrient agar medium, such as Sabouraud Dextrose Agar, is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the prepared fungal suspension.
-
Application of Compounds: Wells are created in the agar, and a specific concentration of the test compounds (this compound derivatives and Griseofulvin) dissolved in a suitable solvent (like DMSO) is added to the wells.
-
Incubation: The plates are incubated at a controlled temperature, typically around 30°C, for a period of 2 to 3 days.
-
Data Collection: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the well where fungal growth is prevented). For broth microdilution, the MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth.
Mechanism of Action
Griseofulvin:
Griseofulvin is a well-established antifungal agent that functions by disrupting the mitotic spindle of fungal cells. It binds to tubulin, a protein essential for the formation of microtubules. This interference with microtubule function inhibits fungal mitosis, thereby arresting cell division and preventing the proliferation of the fungus.
This compound Derivatives:
This compound and its derivatives are recognized for their broad spectrum of biological activities, including antifungal properties[1][3]. While the precise antifungal mechanism of action for many of these derivatives is still under investigation, it is hypothesized that their activity may be attributed to their ability to interfere with essential fungal cellular processes. The imine group (-C=N-) characteristic of these Schiff bases is often crucial for their biological activity.
Conclusion
The preliminary findings on the antifungal activity of this compound derivatives are encouraging, suggesting a new avenue for the development of antifungal therapies. While Griseofulvin remains a cornerstone in the treatment of dermatophyte infections, the potential of these novel compounds to offer a broader spectrum of activity or improved efficacy warrants comprehensive investigation. Further in vivo studies and toxicological profiling are essential to fully elucidate the therapeutic potential of this compound derivatives as a viable alternative or supplement to existing antifungal treatments. Researchers are encouraged to consult the full scientific publications for detailed experimental data and a complete understanding of the comparative analysis.
References
A Comparative Guide to the Utility of N-Benzylideneaniline in Organic Synthesis
N-Benzylideneaniline, a quintessential Schiff base, serves as a versatile and advantageous building block in a variety of organic reactions. Its unique electronic and steric properties, arising from the conjugation between the two aromatic rings and the central imine bond, make it a preferred substrate in the synthesis of complex heterocyclic structures. This guide provides a detailed comparison of this compound's performance against common alternatives in two key areas: its own catalytic synthesis and its application in the Povarov reaction for constructing tetrahydroquinoline scaffolds. The data presented is intended to assist researchers, scientists, and drug development professionals in optimizing synthetic strategies.
Catalytic Synthesis of this compound: Green vs. Conventional Methods
The formation of this compound via the condensation of aniline and benzaldehyde is a foundational Schiff base reaction. The primary advantage of modern synthetic approaches lies in the use of "green" methodologies that offer significant improvements in efficiency, reaction time, and environmental impact over conventional solvent-based methods.
The following table summarizes the quantitative data from various synthetic protocols for this compound, highlighting the advantages of solvent-free, catalysed reactions.
| Method | Catalyst | Solvent | Time | Temp. | Yield (%) | Reference |
| Green/Solvent-Free | Kinnow peel powder (10 mg) | Neat (Solvent-free) | 3 min | RT | 85% | --INVALID-LINK--[1] |
| Green/Solvent-Free | FeSO₄ (0.1 mol%) | Neat (Solvent-free) | 2 min | RT | 57% | --INVALID-LINK--[2] |
| Conventional | None | Dichloromethane | 180 min | RT | 72% | --INVALID-LINK--[1] |
| Conventional | None | Acetonitrile | 240 min | RT | 75% | --INVALID-LINK--[1] |
| Conventional | None | Diethyl ether | 210 min | RT | 65% | --INVALID-LINK--[1] |
| Conventional | None | Ethanol (reflux) | 4 hours | 80°C | ~84% | --INVALID-LINK--[3] |
Analysis: Green, solvent-free methods demonstrate a marked advantage in terms of reaction time, reducing it from several hours to mere minutes. The use of a simple, bio-waste derived catalyst like Kinnow peel powder not only accelerates the reaction but also achieves a high yield of 85% without the need for external heating or hazardous solvents.[1]
Caption: Workflow for the green synthesis of this compound.
Protocol 1: Green Synthesis using Kinnow Peel Powder Catalyst [1]
-
Add 1 mmol of benzaldehyde and 1 mmol of aniline to a test tube.
-
Add 10 mg of Kinnow peel powder to the mixture.
-
Stir the reaction mixture vigorously on a magnetic stirrer at room temperature for 3 minutes.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane and ethyl acetate (9:1 ratio).
-
Upon completion, recrystallize the desired product from ethanol to achieve purification.
Protocol 2: Conventional Synthesis in Ethanol [3]
-
Mix equimolar quantities of benzaldehyde (1.025 mmol) and aniline (1.010 mmol) in a 250 ml round-bottom flask equipped with a stirring bar and reflux condenser.
-
Allow the mixture to reflux at 80°C for four hours.
-
After reflux, pour the mixture with fast stirring into a beaker containing 16.5 ml of absolute ethanol.
-
Induce crystallization by placing the mixture in an ice bath for 30 minutes.
-
Collect the solid product by filtration and dry in a desiccator.
Application in Povarov Reaction for Tetrahydroquinoline Synthesis
This compound is a classic diene component in the Povarov reaction (an imino Diels-Alder reaction), a powerful method for synthesizing substituted tetrahydroquinolines. The electronic nature of the aniline and benzaldehyde rings significantly influences the reactivity and stereoselectivity of the cycloaddition. Its performance can be compared to substituted derivatives to understand these electronic effects.
The following data compares the performance of unsubstituted this compound with its methoxy-substituted analogue in the Lewis acid-catalyzed Povarov reaction with ethyl vinyl ether. The presence of an electron-donating group (methoxy) on either aromatic ring generally leads to a decrease in the yield of the desired tetrahydroquinoline product.
| Imine (R¹, R²) | Dienophile | Catalyst (mol%) | Yield (%) of THQ | cis:trans Ratio | Reference |
| This compound (R¹=H, R²=H) | Ethyl Vinyl Ether | AlCl₃ (1 eq) | 65 | 80:20 | --INVALID-LINK--[3] |
| This compound (R¹=H, R²=H) | Ethyl Vinyl Ether | Cu(OTf)₂ (10%) | 28 | 100:0 | --INVALID-LINK--[3] |
| N-(4-Methoxybenzylidene)aniline (R¹=H, R²=OCH₃) | Ethyl Vinyl Ether | AlCl₃ (1 eq) | 45 | >98:2 | --INVALID-LINK--[3] |
| N-(4-Methoxybenzylidene)aniline (R¹=H, R²=OCH₃) | Ethyl Vinyl Ether | Cu(OTf)₂ (10%) | 10 | >98:2 | --INVALID-LINK--[3] |
| N-Benzylidene-4-methoxyaniline (R¹=OCH₃, R²=H) | Ethyl Vinyl Ether | AlCl₃ (1 eq) | 31 | 70:30 | --INVALID-LINK--[3] |
| N-Benzylidene-4-methoxyaniline (R¹=OCH₃, R²=H) | Ethyl Vinyl Ether | Cu(OTf)₂ (10%) | 0 | - | --INVALID-LINK--[3] |
THQ = Tetrahydroquinoline
Analysis: this compound provides a higher yield (65%) compared to its methoxy-substituted counterparts when AlCl₃ is used as the catalyst.[3] This suggests that while electron-donating groups can increase the electron density of the imine, they may adversely affect the overall reaction rate or lead to side reactions under these conditions. The choice of Lewis acid also has a profound impact, with Cu(OTf)₂ leading to lower yields but, in the case of the parent imine, complete diastereoselectivity for the cis product.[3]
Caption: Mechanism of the Lewis acid-catalyzed Povarov reaction.
Protocol 3: Three-Component Povarov Reaction for Tetrahydroquinoline Synthesis (Adapted from --INVALID-LINK--)
-
To a solution of aniline (2.2 mmol) in ethanol (10 mL), add benzaldehyde (2.0 mmol) and p-toluenesulfonic acid (0.4 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of this compound.
-
Add the electron-rich alkene (dienophile), such as ethyl vinyl ether (2.5 mmol), to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to yield the pure tetrahydroquinoline product.
References
Safety Operating Guide
N-Benzylideneaniline proper disposal procedures
Proper disposal of N-Benzylideneaniline is crucial for maintaining laboratory safety and environmental compliance. As a hazardous substance, it requires a structured disposal protocol. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be aware of its hazards and to use appropriate personal protective equipment (PPE). The substance is irritating to the eyes, respiratory system, and skin.[1][2][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[4]
-
Hand Protection: Use protective gloves, such as nitrile rubber.[4][5]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a dust mask or respirator.[1]
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]
Quantitative Data and Hazard Summary
The following table summarizes key quantitative data and classifications for this compound, essential for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N | [5][6] |
| Molecular Weight | 181.24 g/mol | [5][6] |
| Appearance | Light yellow solid/crystalline powder | [2][5] |
| Melting Point | 52 - 54 °C (125.6 - 129.2 °F) | [5] |
| Boiling Point | 300 °C (572 °F) | [3][5] |
| Flash Point | > 110 °C (> 230 °F) | [5] |
| GHS Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | [2] |
| Storage Class | 11 (Combustible Solids) |
Operational Protocol for this compound Disposal
This compound must be disposed of as hazardous chemical waste.[4][7] It must not be disposed of in the regular trash or poured down the drain.[4][8] The following step-by-step procedure outlines the required protocol for its collection and disposal through an Environmental Health and Safety (EHS) program.
1. Waste Container Selection and Preparation:
-
Select a suitable, leak-proof container for the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[7][9]
-
The container must be in good condition and compatible with this compound.
-
Affix a "Hazardous Waste" label or tag, provided by your institution's EHS office, to the container before adding any waste.[7][10]
2. Waste Collection:
-
While wearing appropriate PPE, carefully transfer the this compound waste into the prepared container.
-
Keep the waste container securely closed at all times, except when adding waste.[9][11]
3. Labeling the Waste Container:
-
Complete the hazardous waste tag with all required information. This typically includes:
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[7]
-
The quantity or concentration of the waste.
-
The date of waste generation.[7]
-
The location of origin (e.g., building and room number).[7]
-
The Principal Investigator's name and contact information.[7]
-
Checkmarks for the appropriate hazard characteristics (e.g., irritant).[7]
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
The SAA must be at or near the point of waste generation.[9]
-
Segregate the this compound waste from incompatible materials, such as oxidizing agents.[4][11]
5. Arranging for Disposal:
-
Once the container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[10]
-
Follow your institution's specific procedures for submitting the request, which may involve an online form or a paper form.[7]
Spill and Emergency Procedures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Minor Spill Cleanup:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill immediately.
-
For dry spills, use a dry cleanup procedure such as carefully sweeping or vacuuming to avoid generating dust.[1] If sweeping, first dampen the material with water to prevent it from becoming airborne.[1]
-
Place all contaminated materials (spilled substance, absorbent pads, gloves, etc.) into a sealed container for disposal as hazardous waste.[1]
-
Label the container as "Hazardous Waste: this compound spill debris" and dispose of it through EHS.
Major Spill:
-
For a large spill, evacuate the area immediately.
-
Alert your institution's emergency responders and EHS office, providing them with the location and nature of the hazard.[1]
Empty Container Decontamination
Empty containers that once held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple-rinse the container with a suitable solvent capable of removing the chemical residue.[11]
-
Collect the rinsate (the solvent from rinsing) as hazardous waste.[11]
-
After the solvent rinse, triple-rinse the container with water.[11]
-
Allow the container to air dry completely.
-
Deface or remove the original label before disposing of the clean container in the regular trash.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C13H11N | CID 10858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.at [fishersci.at]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling N-Benzylideneaniline
For laboratory professionals engaged in the dynamic fields of research and drug development, ensuring a safe and efficient workflow is paramount. This guide provides essential safety and logistical information for the handling of N-Benzylideneaniline, a compound requiring careful management. By adhering to these protocols, you can mitigate risks and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, a comprehensive approach to personal protection is critical. The following table summarizes the necessary PPE and safety engineering controls to be implemented.
| Protective Measure | Specification | Rationale |
| Eye Protection | Goggles compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2] | Protects against eye irritation or serious eye damage from splashes or dust.[2][3][4] |
| Hand Protection | Nitrile rubber gloves. | Prevents skin contact, which can cause irritation.[2][4] |
| Skin and Body Protection | Lab coat and appropriate protective clothing. | Minimizes the risk of skin exposure.[1][2] |
| Respiratory Protection | Not required under normal, well-ventilated use. For large-scale operations, emergencies, or if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[2] | Protects against respiratory irritation from inhaling dust.[1][3][4] |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[1][5] Ensure eyewash stations and safety showers are readily accessible.[1] | Minimizes inhalation exposure and provides immediate first aid capabilities. |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is crucial for minimizing exposure and preventing contamination.
Step-by-Step Handling Protocol
Preparation:
-
Don Personal Protective Equipment (PPE): Before handling this compound, equip yourself with the appropriate PPE as detailed in the table above. This includes safety goggles, nitrile gloves, and a lab coat.
-
Ensure Proper Ventilation: Conduct all work in a well-ventilated area.[1][5] For procedures that may generate dust, a chemical fume hood is strongly recommended.
-
Prepare Work Area: Ensure the workspace is clean and uncluttered. Have spill cleanup materials readily available.
Handling:
-
Avoid Dust Formation: When handling the solid chemical, take care to avoid generating dust.[1]
-
Prevent Contact: Do not allow the chemical to come into contact with your eyes, skin, or clothing.[1]
-
No Consumption: Do not eat, drink, or smoke in the area where this compound is being handled.[5]
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][5]
Storage:
-
Container Integrity: Keep the container tightly closed when not in use.[1]
-
Storage Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[1]
Spill and Disposal Procedures
Spill Response:
-
Minor Spills: For small spills, avoid breathing dust.[5] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Use dry clean-up procedures and avoid generating dust.[5]
-
Major Spills: In the event of a larger spill, evacuate the area and alert emergency personnel.[5]
Waste Disposal:
-
Hazardous Waste: this compound and any contaminated materials should be disposed of as hazardous waste.[1]
-
Regulatory Compliance: Disposal must be in accordance with all applicable local, regional, and national regulations.[1] Do not empty into drains.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
